molecular formula C8H5ClN2O B3423140 7-Chloro-1,8-naphthyridin-4(1H)-one CAS No. 286411-19-6

7-Chloro-1,8-naphthyridin-4(1H)-one

Cat. No.: B3423140
CAS No.: 286411-19-6
M. Wt: 180.59 g/mol
InChI Key: QSABLAUDROJKSH-UHFFFAOYSA-N
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Description

7-Chloro-1,8-naphthyridin-4(1H)-one (CAS 286411-19-6) is a chemical compound with the molecular formula C8H5ClN2O and a molecular weight of 180.59 g/mol . It serves as a valuable dihydro-1,8-naphthyridine derivative for research and development, particularly in the field of medicinal chemistry. The 1,8-naphthyridine scaffold is a privileged structure in drug discovery, known for its diverse pharmacological potential . This core structure is the foundation for several commercially available antibacterial agents. The first such drug, nalidixic acid, was a 1,8-naphthyridine derivative that functioned as a DNA gyrase inhibitor, and subsequent structural modifications have led to advanced fluoroquinolone antibiotics like enoxacin, gemifloxacin, and trovafloxacin . As a chloro-substituted derivative, this compound is a key synthetic intermediate for constructing novel compounds in the ongoing search for anti-infective agents to combat the growing problem of microbial drug resistance . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to use. The compound requires storage under specific conditions, sealed in a dry environment at room temperature, to maintain stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-1H-1,8-naphthyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H5ClN2O/c9-7-2-1-5-6(12)3-4-10-8(5)11-7/h1-4H,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSABLAUDROJKSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=O)C=CN2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60704799
Record name 7-Chloro-1,8-naphthyridin-4(1H)-one
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Molecular Weight

180.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286411-21-0, 286411-19-6
Record name 7-Chloro-1,8-naphthyridin-4(1H)-one
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URL https://comptox.epa.gov/dashboard/DTXSID60704799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-chloro-1,8-naphthyridin-4-ol
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Foundational & Exploratory

Therapeutic Potential of 1,8-Naphthyridine Scaffolds in Drug Discovery

[1][2][3][4][5]

Executive Summary

The 1,8-naphthyridine scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Historically anchored by the discovery of nalidixic acid, this diaza-naphthalene pharmacophore has evolved far beyond its initial antibacterial applications. Today, it is a critical template for developing next-generation anticancer agents (e.g., Vosaroxin), selective cannabinoid receptor type 2 (CB2) agonists for neurodegenerative disorders, and potent kinase inhibitors. This technical guide analyzes the structural versatility of 1,8-naphthyridines, detailing structure-activity relationships (SAR), mechanistic pathways, and validated experimental protocols for their synthesis and biological evaluation.

Structural Architecture & Physicochemical Properties

The 1,8-naphthyridine core consists of two fused pyridine rings with nitrogen atoms at positions 1 and 8. This specific arrangement distinguishes it from quinolines (1-N) and other naphthyridine isomers (e.g., 1,5- or 1,6-naphthyridines).

The Privileged Scaffold

The scaffold's utility stems from its ability to participate in hydrogen bonding (via N1 and N8) and π-stacking interactions (planar aromatic system). Its physicochemical profile can be fine-tuned via substitution:

  • Lipophilicity: Modulated by N1-alkyl substitutions (e.g., ethyl, cyclopropyl).

  • Solubility: Enhanced by C7-heterocyclic appendages (e.g., piperazine, pyrrolidine).

  • Electronic Character: The electron-deficient nature of the ring system makes it susceptible to nucleophilic attacks, facilitating diverse synthetic functionalization.

Visualization: Scaffold & SAR Map

The following diagram illustrates the core numbering system and critical Structure-Activity Relationship (SAR) zones derived from decades of medicinal chemistry optimization.

SAR_MapCore1,8-Naphthyridine Core(Fused Pyridine Rings)N1Position N1:Pharmacokinetics(Ethyl, Cyclopropyl)Core->N1Steric BulkC3Position C3:Target Selectivity(COOH = Antibacterial)(Carboxamide = CB2/Anticancer)Core->C3Binding ModeC4Position C4 (Keto):DNA Binding Interface(Essential for Gyrase/Topo II)Core->C4H-Bond AcceptorC6Position C6:Potency & Metabolism(Fluorine = Metabolic Stability)Core->C6Electronic TuningC7Position C7:Spectrum & Solubility(Piperazine, Pyrrolidine)Core->C7Solubility/Potency

Figure 1: Structure-Activity Relationship (SAR) map of the 1,8-naphthyridine scaffold highlighting functional zones.

Therapeutic Verticals

Antibacterial Agents (Gyrase & Topo IV Inhibition)

The 1,8-naphthyridine class (often grouped with quinolones) targets bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV.[1][2][3][4]

  • Mechanism: The C4-keto and C3-carboxylic acid groups form a chelate with Mg²⁺ ions bridging the drug to the DNA-enzyme complex. This stabilizes the cleaved DNA complex, leading to cell death.

  • Evolution:

    • First Gen:Nalidixic Acid (Gram-negative coverage, poor tissue distribution).

    • Advanced Gen:Gemifloxacin and Enoxacin . These incorporate a C6-fluorine (fluoroquinolone/naphthyridine hybrid) and C7-bulky amines, expanding the spectrum to Gram-positives and anaerobes while overcoming resistance mechanisms.

Anticancer Therapeutics (Topo II Poisons)

Unlike their antibacterial counterparts, anticancer naphthyridines are designed to target mammalian Topoisomerase II.[1]

  • Lead Compound: Vosaroxin (formerly SNS-595).[1][5][6]

  • Differentiation: Unlike anthracyclines (Doxorubicin), Vosaroxin is a non-anthracycline intercalator. It induces site-selective double-strand breaks at G/C-rich sequences.

  • Clinical Advantage: It is not a substrate for P-glycoprotein (P-gp), making it effective in multidrug-resistant (MDR) tumors where anthracyclines fail.

Neurodegenerative & Anti-Inflammatory (CB2 Agonists)

Recent research has pivoted towards the Cannabinoid Receptor 2 (CB2) .

  • Target: CB2 receptors are upregulated in microglia during neuroinflammation (Alzheimer's, MS).

  • Selectivity: 1,8-naphthyridin-2-one derivatives (specifically with C3-carboxamide substituents) show high selectivity for CB2 over CB1, avoiding the psychoactive side effects associated with CB1 activation.

  • Pathway: Activation leads to the inhibition of microglial activation and reduction of pro-inflammatory cytokines (TNF-α, IL-1β).

Mechanistic Pathways

Vosaroxin Mechanism of Action

Vosaroxin represents the pinnacle of 1,8-naphthyridine engineering for oncology. The pathway below details its dual mechanism: DNA intercalation and Topoisomerase II poisoning.[1][6]

Vosaroxin_MOAVosaroxinVosaroxin(1,8-Naphthyridine)DNAGenomic DNA(GC-Rich Regions)Vosaroxin->DNAIntercalationTopoIIMammalianTopoisomerase IIVosaroxin->TopoIIInhibitionComplexStable Cleavable Complex(Drug-DNA-Enzyme)DNA->ComplexTopoII->ComplexDSBDouble Strand Breaks(DSBs)Complex->DSBReplication StressResponseDNA Damage Response(G2 Arrest)DSB->ResponseApoptosisApoptosis(Cell Death)Response->ApoptosisPgpP-glycoprotein(Efflux Pump)Pgp->VosaroxinNo Efflux(Evasion)

Figure 2: Mechanism of action for Vosaroxin, highlighting its evasion of P-gp efflux and induction of apoptosis.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols outline the synthesis of the scaffold and the evaluation of its antibacterial potency.

Protocol A: Green Synthesis of 1,8-Naphthyridines

Objective: Synthesize 1,8-naphthyridine derivatives using a modified Friedländer condensation in water, minimizing hazardous organic solvents.

Reagents:

  • 2-Aminonicotinaldehyde (1.0 equiv)

  • Active methylene compound (e.g., Acetone, Acetophenone) (1.0 equiv)

  • Catalyst: Choline Hydroxide (ChOH) (1 mol%) or DABCO (for microwave method)

  • Solvent: Deionized Water[7]

Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 2-aminonicotinaldehyde (1 mmol) in 2 mL of deionized water.

  • Addition: Add the active methylene compound (1 mmol) to the suspension.

  • Catalysis: Add Choline Hydroxide (1 mol%) to the mixture.

  • Reaction: Stir the mixture at 50°C. Monitor progress via Thin Layer Chromatography (TLC) using Ethyl Acetate:Hexane (3:7). Reaction typically completes in 4–6 hours.

  • Work-up: Upon completion, cool the mixture to room temperature. The product often precipitates as a solid.

  • Purification: Filter the solid and wash with cold water (3 x 5 mL). Recrystallize from ethanol or acetonitrile to obtain the pure 1,8-naphthyridine derivative.

  • Validation: Confirm structure via ¹H-NMR and Mass Spectrometry (ESI-MS).

Protocol B: Broth Microdilution for MIC Determination

Objective: Determine the Minimum Inhibitory Concentration (MIC) of synthesized derivatives against E. coli or S. aureus.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates (U-bottom)

  • Bacterial inoculum (0.5 McFarland standard)

  • Resazurin dye (optional, for visual readout)

Workflow:

  • Stock Preparation: Dissolve the test compound in DMSO to a concentration of 10 mg/mL. Dilute with MHB to a starting working concentration (e.g., 64 µg/mL).

  • Serial Dilution: Add 100 µL of MHB to columns 2–12 of the 96-well plate. Add 200 µL of the working solution to column 1. Transfer 100 µL from column 1 to column 2, mix, and repeat down to column 10. Discard the final 100 µL. (Columns 11 and 12 serve as Growth Control and Sterility Control).

  • Inoculation: Dilute the 0.5 McFarland bacterial suspension 1:100. Add 100 µL of this inoculum to wells 1–11.

  • Incubation: Incubate plates at 37°C for 16–20 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity. If using Resazurin, add 30 µL (0.01%) and incubate for 2 hours; a color change from blue to pink indicates growth.

Quantitative Data Summary

The following table summarizes the comparative efficacy of key 1,8-naphthyridine derivatives across different therapeutic indications.

Compound ClassRepresentative DrugPrimary TargetKey Potency MetricClinical Status
Antibacterial Nalidixic AcidDNA Gyrase (Subunit A)MIC: 2–8 µg/mL (E. coli)Clinical Use (Restricted)
Antibacterial GemifloxacinTopo IV / GyraseMIC: 0.008 µg/mL (S. pneumoniae)FDA Approved
Anticancer VosaroxinTopoisomerase IIIC50: ~0.1–1.0 µM (AML cell lines)Phase III (VALOR Trial)
Neuro/Immuno 1,8-Naphthyridin-2-oneCB2 ReceptorKi: 3.5 nM (Selectivity > 200x vs CB1)Preclinical

Future Perspectives & Challenges

The 1,8-naphthyridine scaffold remains a fertile ground for drug discovery, yet challenges persist:

  • Solubility: Many planar, aromatic derivatives suffer from poor aqueous solubility. Strategies such as introducing aliphatic heterocycles at C7 (as seen in Gemifloxacin) are critical for improving bioavailability.

  • Toxicity: Early generation naphthyridines were associated with phototoxicity and CNS side effects (GABA inhibition). Modern SAR focuses on C6 and C8 substitutions to mitigate these off-target effects.

  • Polypharmacology: The scaffold's ability to bind multiple targets (Kinases + Topoisomerases) can be leveraged for "multi-target directed ligands" (MTDLs) in complex diseases like cancer, but requires rigorous selectivity screening.

References

  • BenchChem. (2025).[2][7][8] Application Notes and Protocols for the Friedlander Synthesis of 1,8-Naphthyridine Derivatives. Link

  • Srivastava, A., et al. (2025).[9][10] Advances in the chemistry and therapeutic potential of [1,8]-naphthyridines: A review. Journal of the Indian Chemical Society.[11] Link

  • Ravan, S., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie. Link

  • Hawtin, R. E., et al. (2010). Voreloxin is an anticancer quinolone derivative that intercalates DNA and poisons topoisomerase II.[1][6] PLoS One. Link

  • Manera, C., et al. (2014). CB2-Selective Cannabinoid Receptor Ligands: Synthesis, Pharmacological Evaluation, and Molecular Modeling Investigation of 1,8-Naphthyridin-2(1H)-one-3-carboxamides. Journal of Medicinal Chemistry. Link

  • Ravandi, F., et al. (2015). Phase 3 Study of Vosaroxin and Cytarabine in Relapsed or Refractory Acute Myeloid Leukemia (VALOR). Seminars in Hematology. Link

An In-Depth Technical Guide to the Solubility Profile of 7-Chloro-1,8-naphthyridin-4(1H)-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and formulation scientists, understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of rational drug development. This guide provides a comprehensive technical overview of the solubility profile of 7-Chloro-1,8-naphthyridin-4(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry. Due to the limited availability of public, quantitative solubility data for this specific molecule, this document emphasizes the foundational principles of its solubility, a robust experimental protocol for its determination, and the theoretical framework for interpreting the resulting data.

The Significance of this compound and its Solubility

The 1,8-naphthyridine scaffold is a well-established pharmacophore found in numerous therapeutic agents, including antibacterial and anticancer drugs.[1] this compound serves as a key intermediate in the synthesis of more complex bioactive molecules.[2] Its solubility in various organic solvents is a critical parameter that influences:

  • Synthetic Route Optimization: The choice of solvent can significantly impact reaction kinetics, yield, and purity during synthesis and derivatization.

  • Purification Strategies: Crystallization and chromatographic purification methods are highly dependent on the differential solubility of the compound and its impurities in various solvent systems.

  • Formulation Development: For preclinical and clinical studies, achieving the desired concentration in a suitable vehicle is paramount. Solubility data guides the selection of appropriate excipients and delivery systems.[3]

Physicochemical Properties and Predicted Solubility Behavior

A thorough understanding of the molecule's intrinsic properties is essential for predicting its solubility in different organic solvents.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₅ClN₂O[4]
Molecular Weight 180.59 g/mol [4]
Topological Polar Surface Area (TPSA) 45.75 Ų[4]
Predicted LogP (XLogP3) 1.5765[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 2[4]
Rotatable Bonds 0[4]

The structure of this compound features a rigid, planar bicyclic system containing both hydrogen bond donor (the N-H group of the pyridinone ring) and acceptor (the carbonyl oxygen and the pyridinic nitrogen) sites. The presence of a chlorine atom adds to its lipophilicity. The predicted LogP of ~1.58 suggests a moderate lipophilicity, indicating that while it will have some affinity for nonpolar environments, its polar functional groups will drive its solubility in polar solvents.

Based on these properties, a general solubility trend can be hypothesized:

  • High Solubility Expected in: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) due to their ability to accept hydrogen bonds and their high polarity, which can effectively solvate the polar moieties of the molecule.

  • Moderate Solubility Expected in: Alcohols like methanol and ethanol, which can act as both hydrogen bond donors and acceptors. Protic solvents with lower polarity, such as isopropanol, may show reduced solvating power.

  • Low to Negligible Solubility Expected in: Nonpolar solvents like hexanes and toluene. The energy required to break the crystal lattice of this polar compound would not be sufficiently compensated by the weak van der Waals interactions with these nonpolar solvents.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[5][6] This method ensures that a saturated solution is in equilibrium with the solid phase, providing a reliable measure of the compound's intrinsic solubility in a given solvent at a specific temperature.

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess 7-Chloro-1,8- naphthyridin-4(1H)-one to vials prep2 Add specific volume of organic solvent prep1->prep2 equil Agitate at constant temperature (e.g., 25°C) for 24-72 hours prep2->equil sep1 Allow solid to settle equil->sep1 sep2 Centrifuge to pellet undissolved solid sep1->sep2 sep3 Filter supernatant with low-binding filter (e.g., PTFE) sep2->sep3 analysis1 Dilute supernatant with mobile phase sep3->analysis1 analysis2 Quantify concentration using validated HPLC method analysis1->analysis2 analysis3 Calculate solubility (e.g., in mg/mL or mM) analysis2->analysis3 G solute This compound Polarity (dipole moment) Hydrogen Bond Donor (N-H) Hydrogen Bond Acceptor (C=O, N) Lipophilicity (Cl, aromatic rings) solubility Solubility solute->solubility Solute-Solvent Interactions solvent Organic Solvent Polarity (dielectric constant) Hydrogen Bond Donor/Acceptor Dispersive Forces solvent->solubility

Caption: Factors Influencing the Solubility of the Target Compound.

A high solubility value indicates that the energy gained from favorable solute-solvent interactions is sufficient to overcome both the solute-solute interactions within the crystal lattice and the solvent-solvent interactions. For this compound, strong hydrogen bonding and dipole-dipole interactions with polar solvents are expected to be the primary drivers of its dissolution.

Computational Approaches to Solubility Prediction

In the absence of experimental data, computational methods can provide valuable estimates of solubility. [5]These in silico tools are particularly useful in the early stages of drug discovery for screening large numbers of virtual compounds. [7]

  • Quantitative Structure-Property Relationship (QSPR) Models: These models use statistical methods to correlate molecular descriptors (e.g., TPSA, LogP, molecular weight) with experimentally determined solubility data for a training set of compounds. [6][8]A robust QSPR model can then be used to predict the solubility of new compounds with similar chemical structures.

  • Thermodynamic Models: Approaches like the General Solubility Equation (GSE) relate solubility to fundamental physicochemical properties such as melting point and LogP. [5]* Machine Learning: More advanced models utilizing machine learning algorithms can capture complex, non-linear relationships between molecular features and solubility, often providing more accurate predictions. [5] While predictive, it is crucial to remember that these computational methods provide estimates and should ideally be confirmed by experimental data, especially for lead candidates in a drug development program.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its effective use in synthetic and pharmaceutical applications. While a comprehensive public dataset of its solubility is not currently available, this guide provides the necessary framework for its determination and interpretation. By understanding the physicochemical properties of the molecule and applying robust experimental methodologies like the shake-flask method, researchers can generate the high-quality data needed to guide their scientific endeavors. The synergy between experimental measurement and computational prediction will ultimately enable the efficient and successful development of novel therapeutics based on the 1,8-naphthyridine scaffold.

References

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. Available at: [Link]

  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs. Available at: [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor. Available at: [Link]

  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Available at: [Link]

  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies | American Pharmaceutical Review. Available at: [Link]

  • 7-chloro-2-phenyl-1,8-naphthyridin-4-ol - MySkinRecipes. Available at: [Link]

Sources

The Ascendant Scaffold: A Technical Guide to 7-Substituted 1,8-Naphthyridin-4(1H)-one Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Appeal of the 1,8-Naphthyridinone Core

The 1,8-naphthyridine scaffold has firmly established itself as a privileged heterocyclic system in medicinal chemistry. Its inherent planarity, hydrogen bonding capabilities, and potential for π-π stacking interactions make it an ideal framework for engaging with a multitude of biological targets.[1][2] The journey of this scaffold from the serendipitous discovery of nalidixic acid, a byproduct of chloroquine synthesis, to a cornerstone of modern drug discovery is a testament to its remarkable versatility.[2][3] This guide focuses specifically on the 7-substituted 1,8-naphthyridin-4(1H)-one derivatives, a subclass that has demonstrated exceptional promise across various therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.[4] The strategic introduction of diverse functionalities at the 7-position has proven to be a highly effective strategy for modulating the pharmacological profile of the parent molecule, leading to compounds with enhanced potency, selectivity, and improved pharmacokinetic properties.

This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of 7-substituted 1,8-naphthyridin-4(1H)-one derivatives. We will delve into the causality behind experimental choices, present detailed protocols, and offer insights gleaned from years of field-proven research.

I. Synthetic Strategies: Building the Core and Diversifying at the 7-Position

The construction of the 1,8-naphthyridin-4(1H)-one core and the subsequent introduction of substituents at the 7-position are pivotal steps in the synthesis of this class of compounds. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

A. Core Scaffold Synthesis: The Friedländer Annulation

A cornerstone in the synthesis of 1,8-naphthyridines is the Friedländer annulation, a condensation reaction between an ortho-aminoaromatic aldehyde or ketone and a compound containing an activated methylene group. This versatile reaction allows for the efficient construction of the bicyclic naphthyridine ring system.

Experimental Protocol: A Generalized Friedländer Synthesis of a 1,8-Naphthyridine Precursor

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminonicotinaldehyde (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Addition of Methylene Compound: To the stirred solution, add an active methylene compound, for instance, diethyl malonate (1.1 equivalents).

  • Catalyst Introduction: Introduce a catalytic amount of a base, such as piperidine or sodium ethoxide, to facilitate the condensation reaction.

  • Reaction Execution: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates out of the solution and can be collected by filtration. If the product remains in solution, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

Friedlander_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product 2-Aminonicotinaldehyde 2-Aminonicotinaldehyde Condensation Condensation 2-Aminonicotinaldehyde->Condensation Active Methylene Compound Active Methylene Compound Active Methylene Compound->Condensation 1,8-Naphthyridin-4(1H)-one Core 1,8-Naphthyridin-4(1H)-one Core Condensation->1,8-Naphthyridin-4(1H)-one Core Base Catalyst

B. Diversification at the 7-Position: Nucleophilic Aromatic Substitution

With the core scaffold in hand, the introduction of various substituents at the 7-position is most commonly achieved through a nucleophilic aromatic substitution (SNAAr) reaction. A leaving group, typically a halogen (e.g., chlorine or fluorine), is pre-installed at the 7-position, which can then be displaced by a wide range of nucleophiles.

Experimental Protocol: Nucleophilic Aromatic Substitution at the 7-Position

  • Reactant Preparation: In a sealed reaction vessel, dissolve the 7-halo-1,8-naphthyridin-4(1H)-one derivative (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Nucleophile and Base Addition: Add the desired nucleophile (e.g., an amine, thiol, or alcohol; 1.2-2 equivalents) and a suitable base (e.g., potassium carbonate or triethylamine; 2-3 equivalents) to the reaction mixture.

  • Reaction Execution: Heat the mixture to a temperature ranging from 80°C to 150°C. The reaction progress is monitored by TLC or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography to yield the pure 7-substituted 1,8-naphthyridin-4(1H)-one derivative.

SNAr_Reaction cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 7-Halo-1,8-naphthyridin-4(1H)-one 7-Halo-1,8-naphthyridin-4(1H)-one Base & Heat Base & Heat 7-Halo-1,8-naphthyridin-4(1H)-one->Base & Heat Nucleophile (Amine, Thiol, etc.) Nucleophile (Amine, Thiol, etc.) Nucleophile (Amine, Thiol, etc.)->Base & Heat 7-Substituted-1,8-naphthyridin-4(1H)-one 7-Substituted-1,8-naphthyridin-4(1H)-one Base & Heat->7-Substituted-1,8-naphthyridin-4(1H)-one

II. A Spectrum of Biological Activities: From Microbes to Malignancies

The true value of the 7-substituted 1,8-naphthyridin-4(1H)-one scaffold lies in its broad and potent biological activities. The nature of the substituent at the 7-position plays a critical role in determining the specific therapeutic application.

A. Antibacterial Activity: Continuing the Legacy of Nalidixic Acid

Building upon the foundation laid by nalidixic acid, numerous 7-substituted derivatives have been developed as potent antibacterial agents.[5][6] These compounds primarily exert their effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair.[5]

A key structural feature for potent antibacterial activity is often the presence of a piperazine or a related cyclic amine moiety at the 7-position. For instance, derivatives with a 7-[(3R)-3-(2-aminopropan-2-yl)pyrrolidin-1-yl] group have shown high activity against antibiotic-resistant Enterococcus strains.[5] The introduction of a fluorine atom at the 6-position and a cyclopropyl group at the N-1 position, characteristic of the fluoroquinolone antibiotics, further enhances the antibacterial spectrum and potency.

Compound 7-Substituent Notable Activity Reference
Nalidixic Acid MethylGram-negative urinary tract infections[5]
Enoxacin PiperazinylBroad-spectrum antibacterial[2]
Tosufloxacin 3-AminopyrrolidinylExcellent activity against Gram-positive bacteria[5]
Compound 11e 2-Thia-5-azabicyclo[2.2.1]heptan-5-ylVery good activity against multidrug-resistant Streptococcus pneumoniae[5]
B. Anticancer Activity: Targeting the Machinery of Cell Proliferation

A significant body of research has highlighted the potential of 7-substituted 1,8-naphthyridin-4(1H)-one derivatives as anticancer agents.[1][7][8][9][10] Their mechanisms of action are diverse and include the inhibition of topoisomerase II, disruption of tubulin polymerization, and modulation of various protein kinases.[9][11][12]

Structure-activity relationship studies have revealed that aminopyrrolidine derivatives at the C-7 position are particularly effective for antitumor activity.[7] For example, a trans-3-amino-4-methoxypyrrolidinyl derivative and a 3-amino-3-methylpyrrolidinyl derivative have demonstrated in vitro and in vivo antitumor efficacy comparable to etoposide.[7] Furthermore, the presence of a 2-thiazolyl group at the N-1 position has been identified as a favorable substituent for enhancing cytotoxic activity.[7]

Compound 7-Substituent Target/Mechanism Notable Activity Reference
AT-3639 3-AminopyrrolidinylNot specifiedPotent in vitro and in vivo antitumor activity[7]
Compound 43j trans-3-Amino-4-methoxypyrrolidinylNot specifiedActivity comparable to etoposide[7]
Compound 16 Methyl (with C-2 naphthyl)Not specifiedIC50 of 0.7 µM against HeLa cells[12]
Voreloxin Not specifiedTopoisomerase II inhibitorPotent anticancer activity[12]
C. Kinase Inhibitory Activity: A Modern Approach to Targeted Therapy

The inhibition of protein kinases has emerged as a major strategy in the development of targeted therapies for cancer and other diseases.[13] Several 7-substituted 1,8-naphthyridine derivatives have been identified as potent inhibitors of various kinases, including Aurora kinases and receptor tyrosine kinases like EGFR and VEGFR-2.[14][15][16]

For instance, 7-aryl-substituted 1,5-naphthyridin-4-yl)ureas have been developed as a novel class of Aurora kinase inhibitors.[14] In the 2,7-naphthyridinone series, 8-amino-substituted derivatives have been identified as potent inhibitors of c-Kit and VEGFR-2.[16] The strategic placement of substituents on the 1,8-naphthyridine core allows for specific interactions with the ATP-binding pocket of these kinases.

Kinase_Inhibition cluster_inhibitor Inhibitor cluster_target Target cluster_outcome Outcome 7-Substituted 1,8-Naphthyridinone 7-Substituted 1,8-Naphthyridinone Kinase ATP-Binding Pocket Kinase ATP-Binding Pocket 7-Substituted 1,8-Naphthyridinone->Kinase ATP-Binding Pocket Binds to Inhibition of Phosphorylation Inhibition of Phosphorylation Kinase ATP-Binding Pocket->Inhibition of Phosphorylation Blockade of Downstream Signaling Blockade of Downstream Signaling Inhibition of Phosphorylation->Blockade of Downstream Signaling Therapeutic Effect Therapeutic Effect Blockade of Downstream Signaling->Therapeutic Effect

III. Structure-Activity Relationships: Decoding the Impact of 7-Substituents

The extensive research on 7-substituted 1,8-naphthyridin-4(1H)-ones has led to a deep understanding of their structure-activity relationships (SAR). The substituent at the 7-position is a key determinant of biological activity, influencing factors such as target affinity, selectivity, and pharmacokinetic properties.

  • For Antibacterial Activity: As previously mentioned, cyclic amines like piperazine and pyrrolidine at the 7-position are crucial for potent activity against a broad range of bacteria. The basic nitrogen in these rings is thought to interact with the active site of DNA gyrase.

  • For Anticancer Activity: In the context of anticancer agents, aminopyrrolidine derivatives at C-7 have consistently shown superior efficacy.[7] The stereochemistry and substitution on the pyrrolidine ring can further fine-tune the activity.

  • For Kinase Inhibition: The 7-substituent in kinase inhibitors often serves as a key interaction point with the hinge region of the kinase domain or extends into solvent-exposed regions, allowing for the modulation of selectivity and physical properties.

IV. Future Perspectives and Conclusion

The 7-substituted 1,8-naphthyridin-4(1H)-one scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility of this core and the ease of diversification at the 7-position provide a robust platform for generating large and diverse chemical libraries for high-throughput screening.

Future research will likely focus on:

  • Novel 7-Substituents: The exploration of novel and more complex substituents at the 7-position to access new biological targets and overcome resistance mechanisms.

  • Hybrid Molecules: The design of hybrid molecules that combine the 1,8-naphthyridinone core with other pharmacophores to achieve dual-acting or multi-targeted ligands.

  • Targeted Drug Delivery: The conjugation of potent 7-substituted 1,8-naphthyridinones to targeting moieties to enhance their delivery to specific cells or tissues, thereby improving efficacy and reducing off-target toxicity.

References

  • Antimicrobial Activity of Naphthyridine Deriv
  • Synthesis, Evaluation and in silico studies of 1,8-Naphthyridine derivatives against antimicrobial activity. (2015). Journal of Applied Pharmaceutical Science.
  • Synthesis and Structure−Activity Relationships of Novel 7-Substituted 1,4-Dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic Acids as Antitumor Agents. Part 1. (2002). Journal of Medicinal Chemistry.
  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. (2021). PubMed.
  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. (2021). MDPI.
  • Anticancer and immunomodulatory activities of novel 1,8-naphthyridine deriv
  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. (2025).
  • Anticancer and immunomodulatory activities of novel 1,8-naphthyridine deriv
  • Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. (2025). PubMed.
  • QSAR, Molecular Docking, and Pharmacokinetic Studies of 1,8-Naphthyridine Derivatives as Potential Anticancer Agents Targeting DNA Topoisomerase II. (2025). Journal of Bio-X Research.
  • Design of 1,8-naphtheridine hybrid compounds as anticancer agents. (n.d.).
  • Synthesis of Variously Substituted 1,8-Naphthyridine Derivatives and Evaluation of Their Antimycobacterial Activity. (n.d.).
  • 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. (2021). ACS Omega.
  • Synthesis of variously substituted 1,8-naphthyridine derivatives and evaluation of their antimycobacterial activity. (2002). PubMed.
  • Synthesis and biological evaluation of 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives as new ligands of cannabinoid receptors. (2004). PubMed.
  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prost
  • 1,8-Naphthyridine synthesis. (n.d.). Organic Chemistry Portal.
  • The structure–activity relationships for 1,8-naphthyridine derivatives. (n.d.).
  • Discovery of 7-aryl-substituted (1,5-naphthyridin-4-yl)ureas as aurora kinase inhibitors. (2014). PubMed.
  • Chemistry and Biological Activities of 1,8-Naphthyridines. (2025).
  • Biological Activity of Naturally Derived Naphthyridines. (2021). Semantic Scholar.
  • Syntheses and EGFR kinase inhibitory activity of 6-substituted-4-anilino[5][17] and[5][9] naphthyridine-3-carbonitriles. (2004). PubMed.

  • Design, synthesis, and biological evaluation of new 1,8-naphthyridin-4(1H)-on-3-carboxamide and quinolin-4(1H)-on-3-carboxamide derivatives as CB2 selective agonists. (2006). PubMed.
  • Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. (n.d.). PMC.
  • Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. (2021).
  • Drug Discovery - Inhibitor. (n.d.). chemical-kinomics.

Sources

Strategic Pharmacophore Modeling of the 7-Chloro-1,8-naphthyridin-4(1H)-one Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

From Synthetic Intermediate to Bioactive Lead: A Technical Guide

Executive Summary

The 7-Chloro-1,8-naphthyridin-4(1H)-one moiety represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. While historically rooted in antibacterial research (as a precursor to quinolone-like DNA gyrase inhibitors), recent investigations have repositioned this scaffold for Cannabinoid Receptor type 2 (CB2) agonism, Phosphodiesterase (PDE) inhibition, and Adenosine A2A modulation.

This technical guide outlines a rigorous Ligand-Based Drug Design (LBDD) workflow. It details how to utilize the this compound core not merely as a static structure, but as a dynamic template for pharmacophore generation, virtual screening, and lead optimization.

Molecular Architecture & Pharmacophoric Potential[1][2][3][4][5][6][7]

To model this scaffold effectively, one must first deconstruct its electronic and steric signature. The this compound is defined by a fused bicyclic system containing two nitrogen atoms, a ketone, and a halogen handle.

1.1 Electronic Feature Mapping

The scaffold presents a distinct arrangement of Hydrogen Bond Acceptors (HBA) and Donors (HBD) essential for receptor recognition.

PositionChemical FeaturePharmacophoric RoleInteraction Type
N-1 Secondary Amine (NH)HBD Hydrogen bond donor to backbone carbonyls (e.g., Ser/Thr residues).
C-4 Carbonyl (C=O)HBA Strong acceptor; critical for water-bridging or direct interaction (e.g., with Arg/Lys).
N-8 Pyridine-like NitrogenHBA Weak acceptor; often involved in metal chelation (e.g., Mg²⁺ in DNA gyrase).
C-7 Chlorine AtomHydrophobic / Halogen Bond Fills lipophilic pockets or acts as a synthetic handle for

diversification.
Ring System Naphthyridine CoreAromatic / Pi-Stacking

stacking (e.g., with Phe/Trp/Tyr) or

-cation interactions.
1.2 The "7-Chloro" Synthetic Handle

In pharmacophore modeling, the C-7 chlorine is rarely the endpoint. It serves as a vector for expansion . The C-Cl bond is highly susceptible to Nucleophilic Aromatic Substitution (


), allowing the introduction of solubilizing amines (piperazines, pyrrolidines) that extend into solvent-exposed regions of the binding pocket.
  • Modeling Tip: When generating conformers, treat the C-7 position as a "growable" vector. Do not restrict the pharmacophore to the Cl atom; instead, place a Projected Feature (or exclusion volume) extending from the C-7 bond vector.

Target Profiling: The Divergent Pathways

The utility of this scaffold depends on the decoration of the core. We define two primary pharmacological pathways for modeling:

Pathway A: CB2 Receptor Agonism (Immunomodulation)
  • Mechanism: Activation of CB2 receptors (GPCRs) to reduce inflammation without psychotropic effects (CB1 avoidance).

  • Key Pharmacophore Features:

    • Core: 1,8-naphthyridin-4-one.[1][2][3][4][5]

    • Position 3: Requires a carboxamide linker connecting to a lipophilic moiety (e.g., adamantyl, cyclohexyl).

    • Position 1: N-alkyl chains (ethyl, propyl) to fit the hydrophobic channel.

  • Reference Grounding: Manera et al. (2006) and Ferrarini et al. (2004) demonstrated that 1,8-naphthyridin-2(1H)-one and -4(1H)-one derivatives act as potent CB2 agonists.

Pathway B: Bacterial DNA Gyrase Inhibition
  • Mechanism: Stabilization of the DNA-Gyrase cleavable complex (Quinolone mode of action).

  • Key Pharmacophore Features:

    • Position 3: Carboxylic acid (essential for Mg²⁺ chelation).

    • Position 4: Ketone (essential for Mg²⁺ chelation).

    • Position 7: Bulky amines (e.g., piperazine) improve spectrum and cell penetration.

Protocol: Ligand-Based Pharmacophore Generation

This section details a self-validating workflow for creating a pharmacophore model using the this compound scaffold.

3.1 Workflow Diagram (Graphviz)

PharmacophoreWorkflow Start Input: this compound (Core Scaffold) Dataset Data Mining: Collect known actives (e.g., CB2 agonists) containing naphthyridine core Start->Dataset Conformers Conformational Expansion: (O-MEGA/ConfGen) Generate low-energy bioactive states Dataset->Conformers Alignment Molecular Alignment: Superimpose cores on N1, C4=O, N8 Conformers->Alignment Energy Window < 10 kcal/mol FeatureExtract Feature Extraction: Identify shared HBA, HBD, Hyd, Aro vectors across active set Alignment->FeatureExtract Refinement Model Refinement: Add Exclusion Volumes (Steric clashes) FeatureExtract->Refinement Validation Validation (Decoy Set): DUD-E or Directory of Useful Decoys Calculate ROC AUC & EF Refinement->Validation Validation->Refinement AUC < 0.7 (Iterate) FinalModel Final Pharmacophore Hypothesis Validation->FinalModel AUC > 0.7

Figure 1: Step-by-step workflow for generating a ligand-based pharmacophore model starting from the naphthyridine core.

3.2 Step-by-Step Methodology

Step 1: Dataset Curation & Preparation

  • Action: Collect 15–20 known active ligands containing the 1,8-naphthyridine core (e.g., from ChEMBL or PubChem).

  • Causality: A single molecule (the 7-chloro scaffold) is insufficient for a robust model. You need the "derivative cloud" to define the active volume.

  • Protocol:

    • Import structures into modeling software (e.g., LigandScout, MOE, Schrödinger Phase).

    • Wash structures: Protonate N-1 (if neutral pH), generate tautomers (keto form is dominant).

Step 2: Conformational Analysis

  • Action: Generate 3D conformers for all ligands.

  • Settings: Use an energy window of 10–15 kcal/mol.

  • Why: The bioactive conformation is rarely the global minimum. The 7-chloro substituent may force the ring into specific steric alignments depending on adjacent groups.

Step 3: Alignment (The Critical Step)

  • Action: Perform a flexible alignment using the this compound as the "Template" or "Anchor."

  • Constraint: Fix the coordinates of the rigid bicyclic core (N1, C4, N8). Allow the R-groups (at C3 and C7) to rotate freely to maximize feature overlap.

  • Metric: Maximize the Pharmacophore Fit Score (PFS).

Step 4: Feature Definition

  • Core Features (Must Match):

    • HBA Vector at C4=O.

    • Aromatic Plane on the naphthyridine ring.

    • Hydrophobic Vector at C7 (representing the Cl or the substituted alkyl chain).

  • Variable Features (Context Dependent):

    • For CB2: Add a large Hydrophobic feature at Position 3 (the amide linker side chain).

    • For Gyrase: Add an Acidic/Anionic feature at Position 3.

Validation & Virtual Screening

A pharmacophore model is a hypothesis. It must be proven using statistical validation before being applied to expensive synthesis.

4.1 The Decoy Set Protocol

To ensure the model is not retrieving "sticky" molecules (false positives), you must screen against decoys.

  • Actives: Your set of 20 known naphthyridine actives.

  • Decoys: Generate 1,000 decoys using the DUD-E (Directory of Useful Decoys) generator. These molecules match the physical properties (MW, LogP) of the actives but differ in topology.

4.2 Quantitative Metrics

Calculate the Receiver Operating Characteristic (ROC) curve.

MetricThreshold for SuccessInterpretation
ROC AUC > 0.70Area Under the Curve. 0.5 is random guessing; 1.0 is perfect prediction.
EF1% > 10.0Enrichment Factor at top 1%. The model should find actives 10x better than random selection.
GH Score > 0.60Guner-Henry score. Balances precision and recall.

Self-Validation Check: If your model retrieves the this compound core without substituents as a high-ranking hit for a high-affinity target (like CB2), the model is likely too promiscuous . The core itself usually has low micromolar affinity; nanomolar affinity comes from the substituents. Adjust the "Number of Features" constraint to exclude the bare scaffold.

Synthetic Utility: The "Grow" Strategy

The pharmacophore model directly informs the synthesis.

5.1 SAR Logic Diagram

SAR_Logic Core This compound Pos7 Position 7 (Cl) Core->Pos7 Pos3 Position 3 Core->Pos3 Reaction SnAr Displacement (Nucleophilic Subst.) Pos7->Reaction Diversity Library Generation: - Piperazines - Morpholines - Pyrrolidines Reaction->Diversity Opt Lead Candidate Diversity->Opt Optimize Solubility & Target Fit Func Functionalization: - Carboxamide (CB2) - Carboxylic Acid (Gyrase) Pos3->Func Func->Opt Define Primary Activity

Figure 2: SAR expansion strategy. The 7-Cl position is the diversity vector, while Position 3 determines the target class.

5.2 Experimental Note on 7-Cl Displacement

The chlorine at position 7 is activated by the electron-deficient naphthyridine ring (para to N-8).

  • Protocol: React this compound with 2–3 equivalents of a secondary amine (e.g., N-methylpiperazine) in ethanol or DMF at reflux (80–100°C) for 4–12 hours.

  • Pharmacophore Alignment: The nitrogen of the incoming amine will align with the C7-Cl vector. Ensure your model accounts for the steric bulk of the new ring.

References
  • Ferrarini, P. L., et al. (2004). "Synthesis and biological evaluation of 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives as CB2 selective agonists." Bioorganic & Medicinal Chemistry, 12(8), 1921-1933.

  • Manera, C., et al. (2006). "Design, synthesis, and biological evaluation of new 1,8-naphthyridin-4(1H)-on-3-carboxamide and quinolin-4(1H)-on-3-carboxamide derivatives as CB2 selective agonists." Journal of Medicinal Chemistry, 49(20), 5947-5957.

  • Lesher, G. Y., et al. (1962). "1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents." Journal of Medicinal Chemistry, 5(5), 1063-1065. (The foundational paper on Nalidixic Acid/Naphthyridines).

  • Mysinger, M. M., et al. (2012). "Directory of Useful Decoys, Enhanced (DUD-E): Better Ligands and Decoys for Better Benchmarking." Journal of Medicinal Chemistry, 55(14), 6582–6594.

  • Madaan, A., et al. (2013). "Anti-inflammatory activity of a naphthyridine derivative... possessing in vitro anticancer potential."[6][7][8] International Immunopharmacology, 15(3), 606-613.

Sources

Bioavailability and Metabolic Stability of Naphthyridinone Intermediates: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Naphthyridinones (specifically 1,6-, 1,8-, and 2,7-isomers) represent a privileged scaffold in modern drug discovery, particularly for ATP-competitive kinase inhibitors (e.g., mTOR, c-Met, AXL). However, their development is frequently attrition-prone due to a distinct "Physicochemical Paradox": their planar, aromatic nature drives potency via stacking interactions but simultaneously causes poor aqueous solubility and rapid metabolic clearance.

This guide addresses the two primary failure modes for this scaffold: solubility-limited absorption and Aldehyde Oxidase (AO)-mediated clearance —a metabolic pathway often invisible in standard microsomal assays.

Part 1: The Physicochemical & Metabolic Landscape

The Solubility Challenge (The Planar Trap)

Naphthyridinone intermediates are inherently flat. This planarity facilitates strong


 stacking in the crystal lattice, resulting in high melting points (>200°C) and low aqueous solubility.
  • Consequence: Dissolution-limited absorption (BCS Class II or IV).

  • Mitigation: Introduction of

    
     hybridized centers (e.g., piperazines, morpholines) to disrupt molecular planarity and reduce crystal lattice energy.
    
The Metabolic Blindspot: Aldehyde Oxidase (AO)

While Cytochrome P450 (CYP) enzymes are the standard concern, naphthyridinones are classic substrates for Aldehyde Oxidase (AO) .

  • The Mechanism: AO is a cytosolic molybdenum-containing enzyme that attacks electron-deficient carbons adjacent to ring nitrogens (nucleophilic attack by the enzyme's hydroxyl group).

  • The Risk: Standard liver microsomes (RLM/HLM) contain only Endoplasmic Reticulum (ER) enzymes (CYPs/UGTs). They lack cytosolic AO.

  • Result: A compound may appear 100% stable in a microsomal assay but vanish rapidly in vivo (or in hepatocytes).

Metabolic Pathway Visualization

The following diagram illustrates the divergent metabolic fates of the naphthyridinone scaffold.

MetabolicPathways cluster_legend Key Insight Parent Naphthyridinone Scaffold Microsomes Liver Microsomes (ER Bound) Parent->Microsomes Phase I (Oxidation) Cytosol Cytosolic Fraction (S9) Parent->Cytosol Nucleophilic Attack CYP_Met Hydroxylated Metabolites (Stable/Conjugated) Microsomes->CYP_Met CYP450 (N-dealkylation, C-hydroxylation) AO_Met Lactam/Oxo-Metabolites (Rapid Clearance) Cytosol->AO_Met Aldehyde Oxidase (Attack at C-alpha to N) Warning Microsomal assays MISS the AO pathway!

Figure 1: Divergent metabolic pathways. Note that standard microsomal stability assays will miss the critical Aldehyde Oxidase (AO) pathway common to naphthyridinones.

Part 2: Structural Optimization (SAR) Strategies

To improve bioavailability, chemical modifications must balance potency with metabolic blockade.

LiabilityStructural FeatureOptimization StrategyExample Mechanism
AO Metabolism Unsubstituted C-H adjacent to Ring NSteric Blockade: Introduce Methyl/Cl at C-alpha position. Electronic Deactivation: Add electron-donating groups (amino/methoxy) to reduce electrophilicity.Methylation at C2 or C4 prevents AO nucleophilic attack.
CYP Metabolism Lipophilic Alkyl ChainsFluorination: Replace C-H with C-F (metabolic switching). Polarity: Introduce polar heteroatoms to lower LogP.Fluorine increases bond strength, preventing oxidative cleavage.
Solubility Planar Aromatic CoreSolubilizing Tails: Append basic amines (piperidine, morpholine). Prodrugs: Phosphate esters on hydroxyl groups.Basic amines allow salt formation; Phosphate prodrugs cleave in vivo.

Part 3: Self-Validating Experimental Protocols

Protocol A: Differential Stability Assay (The "AO Check")

Purpose: To distinguish between CYP-mediated and AO-mediated clearance. Critical Control: Use of Hydralazine (specific AO inhibitor) to validate AO involvement.

Materials:

  • Test Compound (1 µM final conc).

  • Pooled Human Liver Cytosol (HLC) or S9 Fraction (contains both Cytosol + Microsomes).

  • Cofactors: NADPH (for CYPs), Molybdenum/Benzaldehyde (optional, usually endogenous MoCo is sufficient in fresh S9).

  • Inhibitor: Hydralazine (25 µM).

Workflow:

  • Preparation: Prepare two parallel incubation sets:

    • Set A: S9 + NADPH (Measures Total Metabolism: CYP + AO).

    • Set B: S9 + NADPH + Hydralazine (Measures CYP only; AO inhibited).

  • Incubation: Pre-warm S9 (1 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C for 5 mins.

  • Initiation: Add Test Compound.

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

Interpretation:

  • If

    
     (Set A) 
    
    
    
    
    
    (Set B): High AO Liability.
  • If

    
     (Set A) 
    
    
    
    
    
    (Set B): Metabolism is primarily CYP-driven.
Protocol B: Kinetic Solubility (Turbidimetric)

Purpose: Rapid assessment of solubility limits during Hit-to-Lead.

  • Stock: Prepare 10 mM DMSO stock of naphthyridinone intermediate.

  • Dilution: Serial dilute into PBS (pH 7.4) in a 96-well clear plate (Final DMSO < 1%).

  • Incubation: Shake at room temperature for 2 hours.

  • Readout: Measure Absorbance at 620 nm (turbidity) vs. solvent blank.

  • Calculation: Solubility limit is defined as the concentration where

    
     above background.
    

Part 4: Case Study - The Torin Evolution

The development of Torin2 from Torin1 (mTOR inhibitors) provides a textbook example of optimizing the naphthyridinone/benzo[h][1,6]naphthyridinone scaffold.

  • The Problem (Torin1):

    • Potent mTOR inhibitor (

      
       ~ 2 nM).
      
    • Poor Bioavailability: Short half-life (

      
      ) and low oral exposure due to rapid metabolic clearance and solubility issues.
      
    • Structure: Benzo[h][1,6]naphthyridin-2(1H)-one core.[1][2]

  • The Solution (Torin2):

    • Modification: Replacement of the trifluoromethyl-phenyl group and optimization of the solubilizing side chain.

    • Result: Torin2 exhibited significantly improved metabolic stability and bioavailability (54% F) compared to Torin1, allowing for robust in vivo efficacy in cancer models.

    • Key Takeaway: The 1,6-naphthyridinone core is viable only when lipophilicity is controlled and metabolic soft spots (specifically the electron-deficient pyridine ring) are sterically or electronically protected.

Part 5: Experimental Workflow Visualization

Workflow Start Naphthyridinone Hit Identification Step1 Step 1: In Silico Prediction (AOX1 & CYP Sites) Start->Step1 Step2 Step 2: Differential Stability Screen (Microsomes vs. S9 + Hydralazine) Step1->Step2 Decision Is AO Clearance High? Step2->Decision Redesign SAR Cycle: Block C2/C4 Position (Methylation/Cl) Decision->Redesign Yes Step3 Step 3: Caco-2 Permeability & Solubility Screen Decision->Step3 No (Stable) Redesign->Step2 Retest Final Candidate Selection (PK Study) Step3->Final

Figure 2: Screening workflow integrating the specific AO-liability check required for naphthyridinone scaffolds.

References

  • Liu, Q., et al. (2011). "Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer." Journal of Medicinal Chemistry. [Link][2]

  • Pryde, D. C., et al. (2010). "Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery." Journal of Medicinal Chemistry. [Link]

  • Manevski, N., et al. (2019). "Metabolism by Aldehyde Oxidase: Drug Design and Complementary Approaches to Challenges in Drug Discovery." Journal of Medicinal Chemistry. [Link][2]

  • Zhang, Y., et al. (2024). "Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy."[3] European Journal of Medicinal Chemistry. [Link][4]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Metabolic Stability and AO). [Link]

Sources

The Privileged Scaffold: A Technical Guide to 7-Chloro-1,8-naphthyridin-4(1H)-one in Kinase Inhibitor Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,8-naphthyridin-4(1H)-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry, transitioning from its origins in antibacterial agents to a versatile platform for the development of potent kinase inhibitors. This technical guide provides an in-depth exploration of the 7-chloro substituted derivative, 7-Chloro-1,8-naphthyridin-4(1H)-one, as a pivotal component in modern kinase inhibitor research. We will dissect the synthetic rationale for its preparation, delve into the structure-activity relationships (SAR) that underscore its efficacy, and examine its application in the inhibition of key oncogenic kinases such as Bruton's tyrosine kinase (BTK), c-Met, and Protein Kinase, Membrane Associated Tyrosine/Threonine 1 (PKMYT1). Detailed experimental protocols and visual workflows are provided to equip researchers and drug development professionals with the foundational knowledge to leverage this promising scaffold in their own discovery pipelines.

Introduction: The Rise of a Privileged Scaffold

The journey of the 1,8-naphthyridinone scaffold in therapeutic research is a testament to the power of chemical evolution. Initially recognized for its antibacterial properties, exemplified by the foundational quinolone antibiotic nalidixic acid, the inherent drug-like characteristics of this nitrogen-containing heterocycle have propelled its exploration into diverse therapeutic arenas.[1][2][3] Notably, its rigid, planar structure and capacity for diverse substitutions have made it an ideal framework for the design of targeted kinase inhibitors in oncology and immunology.[2]

The introduction of a chlorine atom at the 7-position of the 1,8-naphthyridin-4(1H)-one core imparts specific electronic and steric properties that have proven advantageous in kinase inhibitor design. This substitution can influence the molecule's binding affinity, selectivity, and pharmacokinetic profile, making this compound a crucial starting point for the development of next-generation therapeutics. This guide will illuminate the multifaceted role of this specific chemical entity in the ongoing quest for more effective and selective kinase inhibitors.

Synthesis of the this compound Core

The construction of the 1,8-naphthyridin-4(1H)-one ring system is central to the development of this class of inhibitors. While various synthetic routes exist, the Gould-Jacobs reaction provides a robust and adaptable method for the synthesis of the core scaffold.[1][4][5] This reaction involves the condensation of an aminopyridine derivative with a malonic ester, followed by a thermal cyclization to form the pyridone ring.

Below is a detailed, step-by-step protocol for the synthesis of this compound, adapted from established methodologies.

Experimental Protocol: Synthesis via Gould-Jacobs Reaction

Step 1: Condensation of 2-amino-4-chloropyridine with Diethyl 2-(ethoxymethylene)malonate

  • To a stirred solution of 2-amino-4-chloropyridine (1.0 eq) in a suitable high-boiling solvent such as diphenyl ether, add diethyl 2-(ethoxymethylene)malonate (1.1 eq).

  • Heat the reaction mixture to 130-140°C for 2-3 hours, monitoring the progress by thin-layer chromatography (TLC). The initial reaction forms the intermediate diethyl 2-(((4-chloro-2-pyridyl)amino)methylene)malonate.

  • Upon completion of the initial condensation, increase the temperature of the reaction mixture to 240-250°C to initiate the thermal cyclization. Maintain this temperature for 30-60 minutes.

  • Allow the reaction mixture to cool to room temperature, which should result in the precipitation of the crude product.

  • Dilute the mixture with an appropriate solvent like hexane or petroleum ether to facilitate the precipitation.

  • Collect the solid product by vacuum filtration and wash thoroughly with the dilution solvent to remove the high-boiling reaction solvent.

  • The resulting solid is ethyl 7-chloro-4-oxo-1,8-naphthyridine-3-carboxylate.

Step 2: Hydrolysis and Decarboxylation

  • Suspend the crude ethyl 7-chloro-4-oxo-1,8-naphthyridine-3-carboxylate in a 10-20% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 2-4 hours to facilitate the hydrolysis of the ester to the corresponding carboxylic acid.

  • After cooling, carefully acidify the reaction mixture with a mineral acid (e.g., concentrated HCl) to a pH of approximately 2-3. This will precipitate the 7-chloro-4-oxo-1,8-naphthyridine-3-carboxylic acid.

  • Collect the precipitated solid by filtration and wash with water until the filtrate is neutral.

  • To achieve decarboxylation, heat the carboxylic acid intermediate in a high-boiling solvent like diphenyl ether or mineral oil at a temperature above its melting point (typically >250°C) until the evolution of CO2 ceases.

  • Cool the reaction mixture and triturate with a suitable solvent (e.g., hexane) to precipitate the final product, this compound.

  • Collect the product by filtration, wash with the solvent, and dry under vacuum. Further purification can be achieved by recrystallization.

Synthesis_Workflow cluster_step1 Step 1: Condensation & Cyclization cluster_step2 Step 2: Hydrolysis & Decarboxylation 2-amino-4-chloropyridine 2-amino-4-chloropyridine Intermediate_Malonate Diethyl 2-(((4-chloro-2-pyridyl)amino)methylene)malonate 2-amino-4-chloropyridine->Intermediate_Malonate Diethyl ethoxymethylenemalonate Diethyl ethoxymethylenemalonate Diethyl ethoxymethylenemalonate->Intermediate_Malonate Cyclized_Ester Ethyl 7-chloro-4-oxo- 1,8-naphthyridine-3-carboxylate Intermediate_Malonate->Cyclized_Ester Heat (240-250°C) Carboxylic_Acid 7-chloro-4-oxo- 1,8-naphthyridine-3-carboxylic acid Cyclized_Ester->Carboxylic_Acid NaOH, Reflux Final_Product This compound Carboxylic_Acid->Final_Product Heat (>250°C)

Gould-Jacobs synthesis of the core scaffold.

Role in Kinase Inhibitor Research: A Privileged Scaffold for Targeted Therapies

The this compound scaffold serves as a versatile template for the development of inhibitors against a range of clinically relevant kinases. The chlorine atom at the 7-position can act as a key interaction point within the kinase ATP-binding pocket or serve as a handle for further chemical modification to enhance potency and selectivity.

Bruton's Tyrosine Kinase (BTK) Inhibition

BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling and is a validated therapeutic target for B-cell malignancies and autoimmune diseases. Several potent BTK inhibitors have been developed based on the 1,8-naphthyridinone core. The 7-chloro substituent can occupy a hydrophobic pocket in the BTK active site, contributing to the overall binding affinity of the inhibitor. Furthermore, this position is often synthetically accessible for the introduction of various side chains that can be tailored to optimize interactions with the kinase.

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK activates Antigen Antigen Antigen->BCR binds BTK BTK LYN_SYK->BTK phosphorylates PLCg2 PLCγ2 BTK->PLCg2 activates IP3_DAG IP3 / DAG PLCg2->IP3_DAG generates Calcium Ca²⁺ Mobilization IP3_DAG->Calcium PKC PKCβ IP3_DAG->PKC NFkB NF-κB Activation Calcium->NFkB PKC->NFkB Proliferation B-cell Proliferation & Survival NFkB->Proliferation Inhibitor 7-Chloro-1,8-naphthyridinone -based Inhibitor Inhibitor->BTK inhibits

BTK signaling pathway and point of inhibition.
c-Met Kinase Inhibition

The c-Met proto-oncogene encodes a receptor tyrosine kinase that, upon activation by its ligand, hepatocyte growth factor (HGF), triggers signaling cascades involved in cell proliferation, migration, and invasion. Dysregulation of the HGF/c-Met pathway is implicated in numerous cancers, making it an attractive target for therapeutic intervention. The 2,7-naphthyridinone scaffold has been identified as a promising lead structure for MET inhibitors.[6] The this compound core can be similarly adapted, where the chloro group can engage in halogen bonding or other non-covalent interactions within the c-Met active site, contributing to inhibitor potency.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet binds Dimerization Dimerization & Autophosphorylation cMet->Dimerization induces GRB2_SOS GRB2/SOS Dimerization->GRB2_SOS recruits PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT STAT STAT Pathway Dimerization->STAT RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway GRB2_SOS->RAS_RAF_MEK_ERK Cell_Outcomes Proliferation, Survival, Invasion, Angiogenesis RAS_RAF_MEK_ERK->Cell_Outcomes PI3K_AKT->Cell_Outcomes STAT->Cell_Outcomes Inhibitor 7-Chloro-1,8-naphthyridinone -based Inhibitor Inhibitor->Dimerization inhibits

c-Met signaling pathway and point of inhibition.
PKMYT1 Kinase Inhibition

PKMYT1 is a serine/threonine kinase that acts as a crucial negative regulator of the G2/M cell cycle checkpoint by phosphorylating and inactivating CDK1.[7][8] Inhibition of PKMYT1 can lead to premature mitotic entry and subsequent cell death, particularly in cancer cells with a defective G1 checkpoint. Naphthyridinone derivatives have recently emerged as selective and potent inhibitors of PKMYT1.[7] The this compound scaffold provides a valuable starting point for the design of such inhibitors, where modifications at various positions can be explored to optimize interactions with the PKMYT1 active site and achieve high selectivity over other kinases.

PKMYT1_Signaling_Pathway G2_Phase G2 Phase CDK1_CyclinB CDK1/Cyclin B G2_Phase->CDK1_CyclinB Phospho_CDK1 p-CDK1 (Inactive) Mitosis Mitosis CDK1_CyclinB->Mitosis drives PKMYT1 PKMYT1 PKMYT1->CDK1_CyclinB phosphorylates (inhibits) G2_M_Arrest G2/M Checkpoint Arrest Phospho_CDK1->G2_M_Arrest Inhibitor 7-Chloro-1,8-naphthyridinone -based Inhibitor Inhibitor->PKMYT1 inhibits

PKMYT1's role in the cell cycle and point of inhibition.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective kinase inhibitors from the this compound scaffold is guided by a deep understanding of its structure-activity relationship. The following table summarizes key SAR insights gleaned from various studies on 1,8-naphthyridinone-based inhibitors.

PositionModificationImpact on ActivityRationale
N-1 Alkyl, Cycloalkyl, Aryl groupsModulates potency and selectivity. Can be tailored to fit into specific hydrophobic pockets of the kinase active site.The N-1 position is often solvent-exposed, allowing for the introduction of larger substituents to improve pharmacokinetic properties or target specific sub-pockets.
C-2 Substituted aryl or heteroaryl ringsCrucial for establishing key interactions with the hinge region of the kinase.These groups can form hydrogen bonds and other non-covalent interactions that anchor the inhibitor in the ATP-binding site.
C-3 Carboxamide or other hydrogen bond donors/acceptorsCan form additional hydrogen bonds with the kinase backbone, enhancing binding affinity.This position is often involved in interactions with the ribose-binding pocket.
C-7 (Chloro) Halogen (Chlorine)Enhances binding affinity through halogen bonding and hydrophobic interactions. Can also serve as a synthetic handle for further derivatization.The electron-withdrawing nature of chlorine can also influence the overall electronic properties of the scaffold, impacting its binding characteristics.

Conclusion and Future Directions

The this compound core has firmly established itself as a privileged scaffold in the design and discovery of novel kinase inhibitors. Its synthetic tractability, coupled with the advantageous properties imparted by the 7-chloro substitution, provides a robust platform for the development of targeted therapies against a range of diseases, particularly cancer. The insights into its synthesis, mechanism of action against key kinases like BTK, c-Met, and PKMYT1, and the guiding principles of its structure-activity relationship presented in this guide are intended to empower researchers to further exploit the potential of this remarkable chemical entity.

Future research will likely focus on the development of more complex derivatives with enhanced selectivity profiles, the exploration of this scaffold against a broader range of kinase targets, and the optimization of pharmacokinetic and pharmacodynamic properties to yield clinically successful drug candidates. The continued evolution of synthetic methodologies will also undoubtedly open new avenues for the diversification of the 1,8-naphthyridinone library, ensuring its continued relevance in the field of drug discovery.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 4-Hydroxyquinolines. Journal of the American Chemical Society, 61(10), 2890-2895.
  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved February 15, 2026, from [Link]

  • Aggarwal, N., & Kumar, R. (2024).
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  • Biotage. (n.d.).
  • ResearchGate. (n.d.). Gould–Jacobs reaction | Request PDF. Retrieved February 15, 2026, from [Link]

  • de Oliveira, C. B., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. PMC.
  • Stalinska, J., et al. (2023).
  • Madaan, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed.
  • Ojha, H., et al. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. PubMed.
  • Wang, Y., et al. (2025). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. PubMed.
  • Huang, W., et al. (2019). 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development. PubMed.
  • Acrivon. (n.d.).
  • Szumny, A., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)
  • Farkaš, J., & Sorm, F. (1975). Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-253-dihydro-5ff-l?254. Chem. zvesti.
  • Auger, K. R., et al. (2022). Discovery of an Orally Bioavailable and Selective PKMYT1 Inhibitor, RP-6306. PubMed.
  • Pierre, F., et al. (2011). Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][4][9]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. PubMed.

  • Liu, H. W., et al. (2015). Synthesis of 6,6- and 7,7-Difluoro-1-Acetamidopyrrolizidines and Their Oxidation Catalyzed by the Nonheme Fe Oxygenase LolO. PMC.
  • Bakhtina, A. V., et al. (2025).
  • Kumar, A., et al. (2011). Design and synthesis of 3-[(7-chloro-1-oxidoquinolin-4-ylamino)alkyl]-1,3-thiazolidin-4-ones as antimalarial agents. PubMed.

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Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 7-Chloro-1,8-naphthyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 1,8-Naphthyridin-4(1H)-one Scaffold and its Functionalization

The 1,8-naphthyridin-4(1H)-one moiety is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its rigid, planar structure and hydrogen bonding capabilities allow it to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties[1][2]. The functionalization of this core structure is paramount for the development of novel therapeutic agents with improved potency and selectivity. Among the myriad of synthetic methodologies, palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the late-stage diversification of the 7-chloro-1,8-naphthyridin-4(1H)-one template. These reactions, which form the cornerstone of modern synthetic organic chemistry, enable the facile construction of carbon-carbon and carbon-nitrogen bonds under relatively mild conditions, demonstrating high functional group tolerance and broad substrate scope[3][4].

This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of three key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—as applied to this compound. We will delve into the mechanistic underpinnings of each transformation, provide detailed, field-proven protocols, and offer insights into experimental design and troubleshooting, thereby equipping you with the knowledge to effectively leverage these powerful reactions in your research endeavors.

Synthesis of the Starting Material: this compound

The starting material, this compound, can be synthesized through various reported methods. A common approach involves the cyclization of appropriately substituted aminopyridines. For instance, a microwave-assisted Grohe-Heitzer reaction provides an efficient route to the corresponding ethyl ester, which can then be hydrolyzed to the desired product[5].

I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Partners

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate[4]. This reaction is widely lauded for its mild reaction conditions, the commercial availability of a vast array of boronic acids, and the low toxicity of its boron-containing byproducts.

Causality in Experimental Design: The "Why" Behind the Protocol

The choice of palladium precursor, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. The palladium(0) species is the active catalyst, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf). The ligand, typically a phosphine, stabilizes the palladium center and modulates its reactivity. Bulky, electron-rich phosphine ligands often enhance the rate-limiting oxidative addition step and promote the final reductive elimination. The base is essential for the activation of the organoboron species, forming a more nucleophilic boronate complex that facilitates transmetalation. The solvent must be capable of dissolving the reactants and maintaining a suitable reaction temperature.

Mechanistic Overview of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Mechanism Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L)₂ Pd0->ArPdX Oxidative Addition (Ar-X) ArPdR Ar-Pd(II)-R(L)₂ ArPdX->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination (Ar-R) BaseActivation R-B(OH)₂ + Base → [R-B(OH)₃]⁻ Boronate [R-B(OH)₃]⁻

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is adapted from a reported procedure for the Suzuki coupling of a similar 4-halo-1,8-naphthyridin-2(1H)-one substrate and serves as a robust starting point[6].

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • Na₂CO₃ (2.0 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and Na₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aryl-1,8-naphthyridin-4(1H)-one.

Table 1: Representative Substrate Scope for Suzuki-Miyaura Coupling of Halo-Naphthyridinones

Arylboronic AcidProductYield (%)Reference
Phenylboronic acid7-Phenyl-1,8-naphthyridin-4(1H)-oneHigh[6]
4-Methoxyphenylboronic acid7-(4-Methoxyphenyl)-1,8-naphthyridin-4(1H)-oneHigh[6]
3-Thienylboronic acid7-(Thiophen-3-yl)-1,8-naphthyridin-4(1H)-oneModerate[6]

II. Buchwald-Hartwig Amination: Constructing C-N Bonds for Diverse Amine Analogs

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide or triflate and an amine[3][7][8]. This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and agrochemicals.

Causality in Experimental Design: The "Why" Behind the Protocol

The success of a Buchwald-Hartwig amination is highly dependent on the judicious selection of the catalyst system. The palladium source, often Pd₂(dba)₃ or Pd(OAc)₂, is used in conjunction with a specialized phosphine ligand. These ligands are typically bulky and electron-rich, which facilitates both the oxidative addition and the final reductive elimination steps of the catalytic cycle. The choice of base is also crucial; a strong, non-nucleophilic base such as sodium tert-butoxide or lithium hexamethyldisilazide (LHMDS) is commonly employed to deprotonate the amine and generate the active palladium-amido intermediate. The solvent is typically an aprotic, non-polar solvent like toluene or dioxane.

Mechanistic Overview of the Buchwald-Hartwig Amination

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination and deprotonation of the amine, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.

Buchwald_Hartwig_Mechanism Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L)₂ Pd0->OxAdd Oxidative Addition (Ar-X) AmineCoord [Ar-Pd(II)-X(L)₂(HNR₂)] OxAdd->AmineCoord Amine Coordination (HNR₂) AmidoComplex Ar-Pd(II)-NR₂(L)₂ AmidoComplex->Pd0 Reductive Elimination (Ar-NR₂) AmineCoord->AmidoComplex Deprotonation (-HX)

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

This protocol is based on a reported procedure for the amination of a similar 3-bromo-1,8-naphthyridin-2(1H)-one substrate and provides a solid foundation for further optimization[9].

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Pd₂(dba)₃ (0.02 equivalents)

  • XPhos (0.08 equivalents)

  • Sodium tert-butoxide (1.4 equivalents)

  • Toluene

Procedure:

  • In a glovebox, add this compound (1.0 mmol), the amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.08 mmol), and sodium tert-butoxide (1.4 mmol) to an oven-dried Schlenk tube.

  • Seal the tube, remove it from the glovebox, and add anhydrous, degassed toluene (5 mL) via syringe.

  • Place the reaction mixture in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 7-amino-1,8-naphthyridin-4(1H)-one derivative.

Table 2: Representative Substrate Scope for Buchwald-Hartwig Amination of Halo-Naphthyridinones

AmineProductYield (%)Reference
Aniline7-(Phenylamino)-1,8-naphthyridin-4(1H)-oneHigh[9]
Morpholine7-Morpholino-1,8-naphthyridin-4(1H)-oneHigh[9]
Pyrrolidine7-(Pyrrolidin-1-yl)-1,8-naphthyridin-4(1H)-oneHigh[9]

III. Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide[10][11][12]. This reaction typically employs a dual catalytic system of a palladium complex and a copper(I) salt.

Causality in Experimental Design: The "Why" Behind the Protocol

The Sonogashira reaction's success hinges on the interplay of its components. The palladium catalyst, often Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, facilitates the oxidative addition of the aryl halide. The copper(I) co-catalyst, typically CuI, is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. An amine base, such as triethylamine or diisopropylethylamine, is used to deprotonate the terminal alkyne and also serves as the solvent in many cases. The reaction is usually carried out under inert and anhydrous conditions to prevent side reactions.

Mechanistic Overview of the Sonogashira Coupling

The Sonogashira coupling proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L)₂ Pd0->ArPdX Oxidative Addition (Ar-X) ArPdC2R Ar-Pd(II)-C≡CR(L)₂ ArPdX->ArPdC2R Transmetalation ArPdC2R->Pd0 Reductive Elimination (Ar-C≡CR) CuX CuX CuC2R Cu-C≡CR CuX->CuC2R + Alkyne, Base CuC2R->CuX Transmetalation to Pd Alkyne H-C≡CR

Caption: Interconnected catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Protocol: Sonogashira Coupling of this compound

The following is a general protocol for the Sonogashira coupling, which can be optimized for the specific substrate, this compound.

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • PdCl₂(PPh₃)₂ (0.03 equivalents)

  • CuI (0.06 equivalents)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous, degassed THF (5 mL) and Et₃N (10 mL) via syringe.

  • Add the terminal alkyne (1.5 mmol) dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature for 12-24 hours, or gently heat to 50-60 °C if the reaction is sluggish.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Resuspend the residue in ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 7-alkynyl-1,8-naphthyridin-4(1H)-one.

Table 3: Potential Substrate Scope for Sonogashira Coupling

Terminal AlkynePotential Product
Phenylacetylene7-(Phenylethynyl)-1,8-naphthyridin-4(1H)-one
Trimethylsilylacetylene7-((Trimethylsilyl)ethynyl)-1,8-naphthyridin-4(1H)-one
Propargyl alcohol7-(3-Hydroxyprop-1-yn-1-yl)-1,8-naphthyridin-4(1H)-one

General Considerations and Troubleshooting

  • Inert Atmosphere: All palladium-catalyzed cross-coupling reactions should be performed under an inert atmosphere (argon or nitrogen) to prevent oxidation of the palladium(0) catalyst and phosphine ligands.

  • Anhydrous Solvents: The use of anhydrous solvents is crucial, especially in reactions involving strong bases, to avoid quenching of the base and other side reactions.

  • Ligand Selection: The choice of ligand can significantly impact the reaction outcome. It is often beneficial to screen a small panel of ligands to identify the optimal one for a particular substrate combination.

  • Base Strength and Solubility: The strength and solubility of the base can affect the reaction rate and yield. In some cases, a weaker base or a different counter-ion may be advantageous.

  • Reaction Monitoring: Close monitoring of the reaction by TLC or LC-MS is essential to determine the optimal reaction time and to identify any potential side products.

  • Troubleshooting Low Yields: If low yields are observed, consider increasing the catalyst loading, changing the ligand, using a different base or solvent, or increasing the reaction temperature. The formation of homocoupled products (Glaser coupling in Sonogashira) can sometimes be an issue and may be mitigated by adjusting the reaction conditions.

Conclusion

Palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, offer a powerful and versatile platform for the functionalization of the this compound scaffold. By understanding the underlying mechanisms and carefully selecting the reaction components, researchers can efficiently generate diverse libraries of novel naphthyridinone derivatives for biological screening. The protocols and insights provided in this guide serve as a solid foundation for the successful application of these transformative reactions in the pursuit of new therapeutic agents.

References

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  • Microwave-assisted synthesis of ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate by the Grohe-Heitzer reaction - ResearchGate.

  • Synthesis and biological evaluation of 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives as new ligands of cannabinoid receptors - PubMed.

  • Synthesis and structure-activity relationships of novel 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids as antitumor agents. Part 1 - PubMed.

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Application Note: Strategic Synthesis of Antibacterial Agents from 7-Chloro-1,8-naphthyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,8-naphthyridine scaffold represents a privileged structure in medicinal chemistry, serving as the core for first-generation quinolone antibiotics like Nalidixic acid.[1][2] While modern fluoroquinolones typically rely on a C3-carboxylic acid pharmacophore, recent studies demonstrate that non-acidic derivatives —specifically chalcones, Schiff bases, and hydrazones derived from the 1,8-naphthyridine-4-one core—exhibit potent antibacterial activity against multidrug-resistant (MDR) strains. This guide details the step-by-step synthesis of such agents starting from 7-Chloro-1,8-naphthyridin-4(1H)-one , focusing on N1-alkylation, C7-nucleophilic substitution (


), and C3-formylation strategies.

Strategic Analysis & Reactivity Profile

To successfully utilize this compound, one must understand its three distinct reactivity zones. Unlike standard quinolone synthesis which builds the ring around a C3-ester, this protocol functionalizes the pre-formed heterocyclic core.

Reactivity Map
  • N1-Position (Nucleophilic): The pyridone nitrogen is acidic and readily alkylated. This step is critical for "locking" the tautomer in the 4-one form and increasing lipophilicity for bacterial membrane penetration.

  • C7-Position (Electrophilic): The chloride at C7 is activated for Nucleophilic Aromatic Substitution (

    
    ) by the electron-deficient naphthyridine ring. Displacement with cyclic amines (e.g., piperazine, morpholine) significantly broadens the antibacterial spectrum.
    
  • C3-Position (Nucleophilic/Electrophilic): While lacking the carboxylate of Nalidixic acid, this position is susceptible to electrophilic attack (e.g., Vilsmeier-Haack formylation). The resulting aldehyde is a versatile handle for generating antibacterial chalcones or hydrazones.

ReactivityMap Core This compound N1 N1-Alkylation (Lipophilicity/Permeability) Core->N1  Base/R-X   C7 C7-Substitution (SNAr) (Spectrum Expansion) Core->C7  H-NR2/Heat   C3 C3-Formylation (Pharmacophore Installation) Core->C3  POCl3/DMF  

Figure 1: Reactivity profile of the this compound scaffold.

Experimental Protocols

Protocol A: N1-Alkylation (Tautomer Locking)

Objective: To install an ethyl or cyclopropyl group at N1. This mimics the structure of Nalidixic acid and prevents O-alkylation.

Reagents:

  • Starting Material: this compound (1.0 equiv)

  • Alkylating Agent: Ethyl iodide or Cyclopropyl bromide (1.2–1.5 equiv)

  • Base: Anhydrous

    
     (2.0 equiv)
    
  • Solvent: DMF (anhydrous)

Procedure:

  • Dissolution: Dissolve 1.0 g of this compound in 10 mL of anhydrous DMF in a round-bottom flask.

  • Deprotonation: Add 2.0 equiv of anhydrous

    
    . Stir at room temperature for 30 minutes. The suspension may change color, indicating anion formation.
    
  • Addition: Dropwise add 1.2 equiv of Ethyl iodide (or Cyclopropyl bromide).

  • Reaction: Heat the mixture to 60–80°C for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Pour the reaction mixture into 50 mL of ice-cold water. The N-alkylated product usually precipitates.

  • Purification: Filter the solid, wash with water, and recrystallize from Ethanol/DMF.

Critical Checkpoint: Ensure the product is N-alkylated (confirmed by HMBC NMR correlation between N1-alkyl protons and C2/C8a) rather than O-alkylated (which is favored by


 but disfavored by 

).
Protocol B: C7-Amination via

Objective: To introduce a secondary amine (e.g., piperazine, morpholine) at C7. This is the "fluoroquinolone strategy" to enhance activity against Gram-negative bacteria.

Reagents:

  • Substrate: N-Alkylated-7-chloro-1,8-naphthyridin-4-one (from Protocol A)

  • Nucleophile: Morpholine or N-Boc-piperazine (2.0–3.0 equiv)

  • Solvent: DMSO or DMF[3]

  • Base: Triethylamine (TEA) or DIPEA (optional, if amine is valuable)

Procedure:

  • Setup: In a pressure tube or reflux flask, dissolve the substrate (1.0 mmol) in DMSO (3 mL).

  • Addition: Add the secondary amine (3.0 mmol). If using a salt form of the amine, add 3.0 mmol of TEA to neutralize.

  • Reaction: Heat to 100–120°C for 6–12 hours. The electron-deficient nature of the naphthyridine ring facilitates the displacement of the chloride.

    • Note: 1,8-naphthyridines are less reactive than 4-nitrobenzenes; vigorous heating is often required.

  • Workup: Cool to RT and dilute with water (15 mL). Extract with Ethyl Acetate (3 x 10 mL) or filter the precipitate if formed.

  • Purification: Column chromatography (Gradient: 0-10% MeOH in DCM).

Protocol C: C3-Formylation (Vilsmeier-Haack) & Functionalization

Objective: To install a formyl group (-CHO) at C3, serving as a handle for antibacterial "warheads" like chalcones.

Step 1: Vilsmeier-Haack Formylation [4][5][6]

  • Reagent Prep: In a dry flask at 0°C, add

    
     (3.0 equiv) dropwise to anhydrous DMF (5.0 equiv). Stir for 30 mins to form the Vilsmeier reagent (white semi-solid).
    
  • Addition: Dissolve the N-alkylated substrate (from Protocol A) in DMF and add it to the Vilsmeier reagent at 0°C.

  • Cyclization/Formylation: Heat to 80–90°C for 4–8 hours.

  • Hydrolysis: Pour the mixture onto crushed ice and neutralize with saturated

    
     solution to pH 7–8. The 3-formyl derivative will precipitate.
    

Step 2: Synthesis of Antibacterial Chalcones

  • Condensation: Mix the 3-formyl-1,8-naphthyridine (1.0 equiv) with a substituted acetophenone (e.g., 4-aminoacetophenone, 1.0 equiv) in Ethanol.

  • Catalysis: Add 10% NaOH (aq) or catalytic piperidine.

  • Reflux: Reflux for 6–12 hours.

  • Result: The product (Chalcone) precipitates upon cooling. These derivatives have reported MICs comparable to standard antibiotics against specific resistant strains [1].

Analytical Data Summary

The following table summarizes expected chemical shifts for validating the core transformations.

PositionTransformationKey NMR Signal (

,

ppm)
Key IR Band (

)
N1 Alkylation (Ethyl)Triplet ~1.4 (3H), Quartet ~4.5 (2H)-
C7

(Morpholine)
Loss of C7-Cl signal; Appearance of multiplet 3.4-3.8 (8H)C-N stretch ~1250
C3 FormylationSinglet ~10.0-10.5 (1H, -CHO)C=O (aldehyde) ~1690
C3 Chalcone FormationDoublets ~7.5-8.0 (J=15-16 Hz, trans-alkene)C=O (enone) ~1650

Antibacterial Evaluation Workflow

Once synthesized, compounds must be screened for biological activity.

Workflow Synth Synthesis & Purification (>95% Purity by HPLC) Stock Stock Solution Prep (10 mg/mL in DMSO) Synth->Stock Dilution Serial Dilution (Microtiter Plate) Stock->Dilution Inoculation Bacterial Inoculation (5x10^5 CFU/mL) Dilution->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation Readout MIC Determination (Visual/OD600) Incubation->Readout

Figure 2: Standard Minimum Inhibitory Concentration (MIC) testing workflow.

Protocol:

  • Strains: S. aureus (ATCC 25923), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

  • Method: CLSI Broth Microdilution.

  • Control: Use Ciprofloxacin or Nalidixic acid as a positive control.

  • Criterion: The MIC is defined as the lowest concentration inhibiting visible growth.

References

  • Synthesis of Some Novel 1,8-Naphthyridine Chalcones as Antibacterial Agents. Journal of Nanostructures. (2022). Describes the Vilsmeier-Haack formylation of 2-chloro-1,8-naphthyridines and subsequent chalcone formation.[7]

  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives. Molecules. (2021). Discusses the synergy of 1,8-naphthyridine derivatives with fluoroquinolones against multi-resistant strains.

  • Synthesis, antimicrobial evaluation and QSAR analysis of novel nalidixic acid based 1,2,4-triazole derivatives. European Journal of Medicinal Chemistry. (2011). Demonstrates the potency of non-acidic C3-derivatives.

  • Nucleophilic Aromatic Substitution (SNAr). Common Organic Chemistry. General protocols for displacing aryl chlorides with amines.

Sources

Application Notes and Protocols for Functionalization Strategies for the 1,8-Naphthyridin-4-one Core

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 1,8-Naphthyridin-4-one Scaffold - A Privileged Core in Medicinal Chemistry

The 1,8-naphthyridin-4-one nucleus is a heterocyclic scaffold of significant interest to researchers in drug discovery and medicinal chemistry. This privileged structure is a key component in a multitude of biologically active compounds, demonstrating a wide spectrum of pharmacological activities including antibacterial, anticancer, and anti-inflammatory properties.[1] Its rigid, planar structure, combined with multiple sites for hydrogen bonding and substitution, allows for the precise tuning of its physicochemical and pharmacokinetic properties. This versatility has made it a cornerstone for the development of novel therapeutics targeting a range of biological targets, from cannabinoid receptors to DNA gyrase.[2][3]

The strategic functionalization of the 1,8-naphthyridin-4-one core is paramount to modulating its biological activity, selectivity, and drug-like properties. This guide provides a comprehensive overview of key functionalization strategies, offering detailed, field-proven protocols and the underlying scientific rationale for each approach. The methodologies discussed herein are designed to be robust and reproducible, providing researchers with a practical toolkit for the derivatization of this important scaffold.

Strategic Overview of Functionalization Sites

The 1,8-naphthyridin-4-one core presents several distinct positions for chemical modification. The reactivity of each site is governed by the electronic nature of the bicyclic system, which features an electron-rich pyridinone ring fused to an electron-deficient pyridine ring. Understanding this electronic landscape is crucial for predicting regioselectivity and designing successful synthetic strategies. The primary sites for functionalization are the N1 lactam nitrogen, the electron-rich C3 position, and the positions on the pyridine ring, most notably C7.

Caption: Key functionalization sites on the 1,8-naphthyridin-4-one core.

N1-Position Functionalization: Alkylation and Acylation

The lactam nitrogen at the N1 position is a readily accessible site for introducing a wide variety of substituents. This modification is crucial for modulating lipophilicity, metabolic stability, and receptor interactions. Alkylation and acylation are the most common strategies employed for N1 functionalization.

N-Alkylation

N-alkylation typically proceeds via an S(_N)2 mechanism, where the deprotonated lactam nitrogen acts as a nucleophile, attacking an alkyl halide or a similar electrophile. The choice of base and solvent is critical for efficient deprotonation without promoting undesired side reactions. Stronger bases like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) ensure complete deprotonation, leading to clean and high-yielding reactions.

Materials:

  • 1,8-Naphthyridin-4-one substrate (1.0 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH(_4)Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N(_2) or Ar), add the 1,8-naphthyridin-4-one substrate.

  • Add anhydrous DMF to dissolve the substrate (concentration approx. 0.1 M).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add the sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, during which time the solution may become a suspension of the sodium salt.

  • Add the alkyl halide dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH(_4)Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na(_2)SO(_4), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N1-alkylated product.

C7-Position Functionalization: Halogenation and Palladium-Catalyzed Cross-Coupling

The C7 position on the electron-deficient pyridine ring is a prime target for functionalization, often serving as a handle for introducing aryl, heteroaryl, alkyl, and amino groups through modern cross-coupling methodologies. The initial step is typically a regioselective halogenation, followed by a palladium-catalyzed cross-coupling reaction.

C7-Halogenation

Direct halogenation of the 1,8-naphthyridin-4-one core can be achieved using standard electrophilic halogenating agents. Due to the electron-deficient nature of the pyridine ring, these reactions may require forcing conditions. However, the pyridinone oxygen can direct electrophilic attack to the C7 position. N-Bromosuccinimide (NBS) or bromine in a suitable solvent are commonly used for bromination.

Materials:

  • N1-substituted-1,8-naphthyridin-4-one (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.1 equiv)

  • Concentrated Sulfuric Acid (H(_2)SO(_4))

  • Ice

  • Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

Procedure:

  • In a round-bottom flask, dissolve the N1-substituted-1,8-naphthyridin-4-one in concentrated sulfuric acid at 0 °C.

  • Add N-bromosuccinimide portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of saturated aqueous NaHCO(_3) solution until the pH is ~7-8.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous Na(_2)SO(_4), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the 7-bromo-1,8-naphthyridin-4-one derivative.

Palladium-Catalyzed Cross-Coupling Reactions

The introduction of a halogen at the C7-position opens the door to a vast array of powerful palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[4][5] These reactions are indispensable for the construction of C-C and C-N bonds.

Caption: Palladium-catalyzed cross-coupling reactions at the C7-position.

Rationale: The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organohalide with an organoboron compound. The choice of a suitable palladium catalyst and ligand is crucial for achieving high yields, with modern bulky phosphine ligands often being superior.[6]

Materials:

  • 7-Bromo-1,8-naphthyridin-4-one derivative (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl(_2)) (0.05 equiv)

  • Potassium carbonate (K(_2)CO(_3)) (3.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

Procedure:

  • To an oven-dried Schlenk tube, add the 7-bromo-1,8-naphthyridin-4-one, arylboronic acid, Pd(dppf)Cl(_2), and K(_2)CO(_3).

  • Evacuate and backfill the tube with an inert gas (N(_2) or Ar) three times.

  • Add the degassed dioxane/water mixture via syringe.

  • Seal the tube and heat the reaction mixture to 90-100 °C for 6-18 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.

  • Dilute the reaction mixture with EtOAc and water.

  • Separate the layers and extract the aqueous layer with EtOAc.

  • Combine the organic layers, wash with brine, dry over Na(_2)SO(_4), filter, and concentrate.

  • Purify the residue by flash column chromatography to obtain the 7-aryl-1,8-naphthyridin-4-one.

Rationale: The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines.[7][8] The use of a strong, non-nucleophilic base like sodium tert-butoxide is typical.

Materials:

  • 7-Chloro-1,8-naphthyridin-4-one derivative (1.0 equiv)

  • Amine (e.g., morpholine) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd(_2)(dba)(_3)) (0.02 equiv)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 equiv)

  • Sodium tert-butoxide (NaO

    
    Bu) (1.4 equiv)
    
  • Anhydrous Toluene, degassed

  • Ethyl acetate (EtOAc)

  • Water

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd(_2)(dba)(_3), XPhos, and NaO

    
    Bu to a Schlenk tube.
    
  • Add the 7-chloro-1,8-naphthyridin-4-one derivative and degassed toluene.

  • Add the amine to the mixture.

  • Seal the tube and heat the reaction to 100-110 °C for 12-24 hours.

  • After cooling, quench the reaction with water.

  • Extract with EtOAc, wash the combined organic layers with brine, dry over Na(_2)SO(_4), and concentrate.

  • Purify by column chromatography to yield the 7-amino-1,8-naphthyridin-4-one derivative.[9]

Functionalization via Electrophilic Aromatic Substitution

Nitration

Direct nitration of the 1,8-naphthyridin-4-one core is a classical electrophilic aromatic substitution. The regioselectivity will be dictated by the directing effects of the substituents and the inherent electronics of the ring system. The pyridinone ring is activated towards electrophilic attack, while the pyridine ring is deactivated. Therefore, substitution is expected to occur on the pyridinone ring.

Rationale: A mixture of nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO(_2)


), which is capable of nitrating even moderately activated aromatic rings.[10]

Materials:

  • N1-substituted-1,8-naphthyridin-4-one (1.0 equiv)

  • Concentrated Sulfuric Acid (H(_2)SO(_4))

  • Fuming Nitric Acid (HNO(_3))

  • Ice

  • Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution

Procedure:

  • Cool concentrated sulfuric acid in a round-bottom flask to 0 °C.

  • Slowly add the 1,8-naphthyridin-4-one substrate.

  • Add fuming nitric acid dropwise, maintaining the temperature below 10 °C.

  • Stir the reaction at room temperature for 2-6 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize with saturated aqueous NaHCO(_3) solution.

  • Collect the resulting precipitate by filtration, wash with water, and dry to afford the nitro-1,8-naphthyridin-4-one. Further purification can be achieved by recrystallization.

Advanced Strategies: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. When applied to precursors of 1,8-naphthyridines, it can lead to versatile intermediates such as 2-chloro-3-formyl-1,8-naphthyridine. This intermediate is highly valuable as the chloro group at the C2 position can be displaced by various nucleophiles, and the formyl group at C3 can be transformed into a wide range of functionalities.

Caption: Vilsmeier-Haack reaction for the synthesis of a versatile 1,8-naphthyridine intermediate.

Rationale: This reaction proceeds through the formation of the Vilsmeier reagent (a chloromethyleniminium salt) from phosphorus oxychloride and dimethylformamide, which then acts as the electrophile in a cyclization reaction with N-(pyridin-2-yl)acetamide.[11]

Materials:

  • N-(pyridin-2-yl)acetamide (1.0 equiv)

  • Phosphorus oxychloride (POCl(_3)) (4.0 equiv)

  • Dimethylformamide (DMF) (8.0 equiv)

  • Crushed ice

  • Sodium bicarbonate (NaHCO(_3))

Procedure:

  • In a three-necked flask equipped with a dropping funnel and a reflux condenser, cool DMF to 0 °C.

  • Slowly add POCl(_3) dropwise with stirring, keeping the temperature below 10 °C.

  • After the addition is complete, stir the mixture at room temperature for 30 minutes.

  • Add N-(pyridin-2-yl)acetamide to the Vilsmeier reagent.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

  • Cool the reaction mixture and pour it slowly onto a large volume of crushed ice with vigorous stirring.

  • Neutralize the solution to pH 7-8 with solid NaHCO(_3).

  • The precipitated product is collected by filtration, washed with cold water, and dried.

  • Recrystallize the crude product from ethanol to obtain pure 2-chloro-3-formyl-1,8-naphthyridine.

Data Summary

Functionalization StrategyPositionTypical ReagentsKey Features
N-Alkylation N1Alkyl halide, NaH, DMFHigh yields, broad scope of alkyl groups.
C7-Bromination C7NBS, H(_2)SO(_4)Regioselective, provides handle for cross-coupling.
Suzuki-Miyaura Coupling C7Arylboronic acid, Pd catalyst, baseForms C-C bonds, introduces aryl/heteroaryl groups.
Buchwald-Hartwig Amination C7Amine, Pd catalyst, baseForms C-N bonds, introduces diverse amino groups.
Nitration C-ringHNO(_3), H(_2)SO(_4)Electrophilic substitution, introduces nitro group.
Vilsmeier-Haack C2, C3POCl(_3), DMFForms versatile 2-chloro-3-formyl intermediate.

Conclusion

The 1,8-naphthyridin-4-one scaffold offers a wealth of opportunities for chemical modification, enabling the systematic exploration of structure-activity relationships in drug discovery programs. The protocols detailed in this guide provide a robust foundation for accessing a wide array of derivatives through strategic functionalization at the N1, C3, and C7 positions. From classical N-alkylation and electrophilic substitution to modern palladium-catalyzed cross-coupling reactions, these methodologies empower researchers to synthesize novel compounds with tailored properties for diverse therapeutic applications. As with any synthetic procedure, careful optimization of reaction conditions for specific substrates is recommended to achieve optimal outcomes.

References

  • Buchwald–Hartwig amination. In Wikipedia; 2024. [Link]

  • Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. Pro Progressio Alapítvány. [Link]

  • A convenient synthesis of 4-aryl-1,8-naphthyridin-2(1H)-ones by the Suzuki coupling. [Link]

  • A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry. [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. [Link]

  • Sonogashira coupling. In Wikipedia; 2024. [Link]

  • Bromination from the Macroscopic Level to the Tracer Radiochemical Level: 76Br Radiolabeling of Aromatic Compounds via Electrophilic Substitution. PMC. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. the University of Groningen research portal. [Link]

  • Suzuki reaction. In Wikipedia; 2024. [Link]

  • 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. [Link]

  • A flexible synthesis of naphthyridine derivatives through diazotization, triflation, and Suzuki reaction. ResearchGate. [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. PMC. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. [Link]

  • 1,8-Naphthyridine synthesis. Organic Chemistry Portal. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Synthesis of Some Novel 1,8-Naphthyridine Chalcones as Antibacterial Agents. Journal of Nanostructures. [Link]

  • Design, synthesis, and biological evaluation of new 1,8-naphthyridin-4(1H)-on-3-carboxamide and quinolin-4(1H)-on-3-carboxamide derivatives as CB2 selective agonists. PubMed. [Link]

  • SYNTHESIS OF 1,8-NAPHTHYRIDINES: A RECENT UPDATE | Request PDF. ResearchGate. [Link]

  • Multicomponent Approach for the Synthesis of Substituted 1,8-Naphthyridine Derivatives Catalyzed by N-Bromosulfonamides | Request PDF. ResearchGate. [Link]

  • Coumarin bromination.doc. [Link]

  • Synthesis and biological evaluation of 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives as new ligands of cannabinoid receptors. PubMed. [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 7-Chloro-1,8-naphthyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the purification of 7-Chloro-1,8-naphthyridin-4(1H)-one (CAS: 286411-19-6). This response adheres to the persona of a Senior Application Scientist, focusing on mechanistic understanding, robust protocols, and troubleshooting.

Executive Summary & Compound Profile

This compound is a critical bicyclic heterocyclic scaffold used primarily as an intermediate in the synthesis of fluoroquinolone-like antibiotics and antitumor agents.

Successful purification relies on understanding its amphoteric nature and tautomeric equilibrium . In solution, this compound exists in equilibrium between the 4-oxo (lactam) and 4-hydroxy (lactim) forms. This dual personality allows for highly efficient Acid-Base Reprecipitation , which should be your primary purification strategy before attempting chromatography.

PropertyDataRelevance to Purification
CAS 286411-19-6Verification of identity.
MW 180.59 g/mol Yield calculations.
pKa (approx) ~6.0 (Pyridine N) / ~10.5 (OH)Enables pH-switchable solubility.
Solubility Low in water/organic solvents.Soluble in dilute acid (HCl) or base (NaOH).
Tautomerism 4-Oxo

4-Hydroxy
Dictates extraction and crystallization behavior.

Core Purification Workflow: Acid-Base Reprecipitation

Why this works: The 1,8-naphthyridine core contains a basic nitrogen (N1/N8) and an acidic proton (at N1 or O).

  • High pH (>12): Deprotonates to form the water-soluble enolate anion .

  • Low pH (<2): Protonates the pyridine nitrogen to form the water-soluble cation .

  • Neutral pH (6-7): The uncharged species precipitates out.

We exploit this to wash away non-ionizable impurities (like starting material 2-amino-6-chloropyridine or thermal degradation byproducts) while the product is in the aqueous phase.

Protocol A: The "Base-Acid" Switch (Recommended)

Objective: Remove non-acidic organic impurities and high-boiling solvents (e.g., Dowtherm A).

  • Dissolution: Suspend the crude brown solid in 1.0 M NaOH (10 mL per gram of crude). Stir at 40°C for 30 mins. The solution should turn dark yellow/brown.

    • Note: If solids remain, filter them off.[1][2][3] These are likely non-acidic impurities (e.g., unreacted starting amines or decarboxylated byproducts).

  • Organic Wash: Extract the aqueous alkaline layer with Dichloromethane (DCM) or Ethyl Acetate (

    
    ).
    
    • Action: Discard the organic layer (contains non-polar impurities). Keep the aqueous layer.

  • Precipitation: Cool the aqueous layer to 0–5°C. Slowly add Glacial Acetic Acid or 2M HCl dropwise with vigorous stirring.

  • Endpoint: Adjust pH to 6.5 – 7.0 . A thick off-white to pale yellow precipitate will form.

  • Isolation: Filter the solid via Büchner funnel. Wash the cake with copious water (

    
    ) to remove inorganic salts, followed by cold acetone (
    
    
    
    ) to dry.
Visualization: Acid-Base Purification Logic

PurificationLogic Crude Crude Mixture (Product + Impurities) BaseStep Add 1M NaOH (pH > 12) Crude->BaseStep Filter1 Filtration / Extraction BaseStep->Filter1 AqueousPhase Aqueous Phase (Contains Product as Enolate) Filter1->AqueousPhase Filtrate OrganicPhase Organic/Solid Waste (Non-acidic Impurities) Filter1->OrganicPhase Residue/Extract AcidStep Add Acid to pH 6-7 (Precipitation) AqueousPhase->AcidStep FinalProduct Pure 7-Chloro-1,8-naphthyridin-4-one (Solid) AcidStep->FinalProduct

Caption: Workflow exploiting the amphoteric nature of the naphthyridinone scaffold to isolate pure product from non-ionizable contaminants.

Troubleshooting & FAQs

Q1: The product is "oiling out" or forming a gum instead of a powder during acidification. Why?

Diagnosis: This usually indicates the presence of residual high-boiling solvents (like Dowtherm A or Diphenyl ether) or rapid precipitation trapping impurities. Solution:

  • Slower Addition: Add the acid very slowly to the cold alkaline solution.

  • Seeding: Add a few crystals of pure product when the pH hits ~8.

  • Solvent Wash: Before dissolving in base, triturate (grind and wash) the crude solid with Hexanes or Toluene to remove oily residues.

Q2: I have low recovery yield after the Acid-Base cycle.

Diagnosis: The compound has some water solubility, especially if the pH is not exactly at the isoelectric point. Solution:

  • Check pH: Ensure pH is strictly between 6.0 and 7.0. At pH < 5 (cation) or pH > 8 (anion), solubility increases significantly.

  • Salting Out: Add NaCl to the aqueous mixture (saturation) before filtration to decrease the solubility of the organic product (Common Ion Effect).

Q3: My product is colored (Pink/Brown) even after precipitation.

Diagnosis: Oxidation products of amino-pyridine precursors often carry color. Solution:

  • Charcoal Treatment: During the NaOH dissolution step (Step 1 of Protocol A), add Activated Carbon (5 wt%), stir for 15 mins, and filter through Celite before acidification.

Q4: Can I use Column Chromatography?

Analysis: Yes, but it is challenging due to low solubility and streaking. Protocol:

  • Stationary Phase: Silica Gel (neutralized).

  • Mobile Phase: DCM : Methanol (95:5 to 90:10).

  • Additive: You MUST add 0.1% Acetic Acid or 1% Triethylamine to the eluent to prevent peak tailing caused by the basic nitrogens interacting with acidic silanols.

Advanced Purification: Recrystallization

If the Acid-Base method yields <98% purity, use recrystallization as a polishing step.

Solvent SystemSuitabilityProtocol Notes
Glacial Acetic Acid High Dissolve at boiling point. Cool slowly. Excellent for removing inorganic salts.
DMF / Water Medium Dissolve in min. hot DMF. Add hot water until turbid. Cool to 4°C.
Ethanol Low Generally too insoluble. Only works for very small quantities.

Recrystallization Protocol (Acetic Acid):

  • Place 1 g of semi-pure solid in a flask.

  • Add Glacial Acetic Acid (approx 10-15 mL) and heat to reflux until dissolved.

  • Optional: Hot filter if insolubles persist.[2]

  • Allow to cool to room temperature undisturbed, then place in an ice bath.

  • Filter crystals and wash with Diethyl Ether (to remove acetic acid).

References

  • General Synthesis & Properties of 1,8-Naphthyridines Source: Paudler, W. W., & Kress, T. J. (1967). "Naphthyridine chemistry. V. The synthesis of some 1,8-naphthyridines." The Journal of Organic Chemistry. Context: Establishes the foundational solubility and reactivity profiles of the 1,8-naphthyridine ring system.

  • Tautomerism in Naphthyridinones Source: Brown, D. J. (1984). "The Naphthyridines."[4][5][6][7][8][9] The Chemistry of Heterocyclic Compounds. Context: Detailed analysis of the 4-oxo vs 4-hydroxy equilibrium which dictates the acid-base purification strategy.

  • Purification of Chloro-Naphthyridines (Analogous Protocols) Source: Egawa, H., et al. (1984). "A new synthesis of this compound derivatives." Chemical & Pharmaceutical Bulletin. Context: Provides specific experimental details on the cyclization and isolation of 7-chloro substituted naphthyridines.

  • Solubility Data & Safety Source: PubChem Compound Summary for CID 136069 (1,8-Naphthyridine derivatives).[5] Context: Physical property data supporting solvent selection.[1][2][10][11][12]

Sources

Technical Support Center: Strategic Minimization of Side Reactions in Naphthyridinone Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for naphthyridinone functionalization. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of modifying the naphthyridinone scaffold. As a privileged core in numerous pharmacologically active compounds, the precise and selective functionalization of naphthyridinones is of paramount importance.

This document moves beyond standard protocols to provide in-depth, mechanism-driven troubleshooting advice in a direct question-and-answer format. Our goal is to empower you to diagnose and resolve common side reactions, thereby improving yield, purity, and the overall efficiency of your synthetic campaigns.

General Troubleshooting: Foundational Issues

This section addresses broad challenges that can manifest across various types of functionalization reactions.

Question: My reaction is showing multiple unidentified spots on TLC, and the NMR of the crude product is uninterpretable. Where do I even begin?

Answer: This is a common and often overwhelming scenario. The key is to systematically diagnose the issue. The complexity of your crude product suggests either starting material decomposition or the occurrence of multiple, non-specific side reactions.

The Causality: Naphthyridinone cores, while generally stable, possess multiple reactive sites. The pyridinone moiety can be sensitive to strongly basic or nucleophilic conditions, and the pyridine ring can be susceptible to undesired reactions under harsh oxidative or reductive conditions.

Troubleshooting Workflow: Before blaming a specific side reaction, validate your foundational reaction parameters.

G A Complex Crude Mixture (Multiple Spots on TLC) B Step 1: Assess Starting Material Stability A->B C Run control reaction: - No catalyst/reagents - Just solvent and base/acid at reaction temp. B->C D Is Starting Material Consumed? C->D E YES: Decomposition is the primary issue. - Lower temperature - Screen milder bases/acids - Degas solvent thoroughly D->E Decomposition Observed F NO: Starting material is stable. Issue is with the reaction itself. D->F Stable G Step 2: Assess Reagent Stability & Atmosphere Control F->G H Are reagents (e.g., boronic acids, organometallics) prone to degradation? Is the reaction strictly anaerobic? G->H I YES: Revisit reagent quality and handling. - Use fresh, high-purity reagents - Employ rigorous Schlenk/glovebox techniques H->I Potential Instability J NO: Reagents and atmosphere are not the issue. Proceed to reaction-specific troubleshooting. H->J Stable

Caption: Initial troubleshooting workflow for complex reaction outcomes.

C-H Functionalization: The Challenge of Regioselectivity

Direct C-H functionalization is a powerful tool for elaborating the naphthyridinone core, but it is often plagued by issues of regioselectivity.

Question: My palladium-catalyzed C-H arylation of a 1,8-naphthyridin-2-one is producing a mixture of C7 and C5-arylated isomers. How can I selectively obtain the C7 product?

Answer: This is a classic regioselectivity challenge. The electronic properties of the naphthyridinone ring system can activate multiple C-H bonds, leading to isomer formation. The C7 position is often favored due to electronic and steric reasons, but the C5 position can also be reactive.

The Causality: Most Pd-catalyzed C-H arylations on this scaffold proceed via a concerted metalation-deprotonation (CMD) mechanism. The regioselectivity is governed by the relative acidity of the C-H bonds and the stability of the resulting palladacycle intermediate. While the C7-H is often more acidic, the energy barrier to activate the C5-H can be comparable, leading to mixtures.

Strategies for Enhancing C7 Selectivity:

  • Ligand Modification: The ligand on the palladium catalyst is your most powerful tool for influencing regioselectivity. Bulky, electron-rich ligands can sterically hinder approach to the more congested C5 position.

  • Solvent and Additive Tuning: The choice of solvent and acidic additive can modulate the protonolysis/CMD pathway, favoring one isomer over another.

StrategyConditionTypical C7:C5 RatioRationale
Baseline Pd(OAc)₂, no ligand, DMA, K₂CO₃~2:1 to 5:1Intrinsic reactivity of the core.
Ligand Tuning Pd(OAc)₂, bulky phosphine ligand (e.g., XPhos), PivOH additive>20:1The bulky ligand sterically disfavors the C5 position, and the pivalic acid additive facilitates the CMD pathway at the more acidic C7 site.
Solvent Effect Switching from aprotic polar (e.g., DMA) to non-polar (e.g., toluene)Can improve selectivitySolvents can influence the aggregation state of the catalyst and the solubility of intermediates, subtly altering the energy landscape of the catalytic cycle.

Recommended Protocol for High C7 Selectivity:

  • To a dry Schlenk flask under Argon, add the naphthyridinone substrate (1.0 equiv), aryl halide (1.5 equiv), Pd(OAc)₂ (5 mol%), and a bulky phosphine ligand like XPhos (10 mol%).

  • Add K₂CO₃ (2.0 equiv) and pivalic acid (PivOH, 30 mol%).

  • Add degassed solvent (e.g., toluene or 1,4-dioxane).

  • Seal the flask and heat to the specified temperature (typically 100-120 °C) for 12-24 hours.

  • Monitor by LC-MS or TLC. Upon completion, cool to room temperature, dilute with a suitable organic solvent (e.g., EtOAc), and filter through celite to remove inorganic salts and palladium black.

  • Purify by column chromatography.

Question: I'm observing a significant amount of diarylated product, even when using only one equivalent of the coupling partner. How can I favor mono-arylation?

Answer: This indicates that the mono-arylated product is more reactive towards C-H activation than the starting material itself. This is a common phenomenon where the newly introduced aryl group electronically activates the remaining C-H bonds on the naphthyridinone core.

The Causality: The introduction of an electron-donating or π-rich aryl group at the C7 position can increase the electron density of the entire ring system, making the subsequent C-H activation at the C5 position faster than the initial activation of the starting material.

Mitigation Strategies:

  • Stoichiometry Control: Carefully control the stoichiometry of your limiting reagent. Use a slight excess of the naphthyridinone starting material (e.g., 1.2 to 1.5 equivalents) relative to the aryl halide. This ensures the aryl halide is consumed before significant diarylation can occur.

  • Lower Reaction Temperature: Reducing the temperature can often increase selectivity, as the higher activation energy required for the second arylation will be more difficult to overcome.

  • Shorter Reaction Time: Monitor the reaction closely by LC-MS. Stop the reaction as soon as the starting material is consumed to a satisfactory degree, before the diarylated product begins to accumulate significantly.

Palladium-Catalyzed Cross-Coupling: Common Pitfalls

For pre-functionalized (e.g., halogenated) naphthyridinones, Suzuki or Buchwald-Hartwig couplings are workhorse reactions. However, they come with their own set of potential side reactions.

Question: My Suzuki coupling with a bromo-naphthyridinone is sluggish, and I'm mainly isolating debrominated starting material. What is happening?

Answer: The observation of significant hydrodehalogenation (replacement of the bromine with a hydrogen) points towards a competition between the desired transmetalation step and a reductive side reaction pathway.

The Causality: This typically occurs when the oxidative addition of the Pd(0) catalyst to the bromo-naphthyridinone proceeds efficiently, but the subsequent transmetalation with the boronic acid derivative is slow. The resulting Ar-Pd(II)-Br intermediate can then undergo protonolysis (reaction with a proton source, like water or alcohol impurities) to yield the debrominated product.

G A Naph-Br + Pd(0)L2 B Oxidative Addition A->B C [Naph-Pd(II)L2-Br] B->C D Desired Pathway: Transmetalation C->D Fast E Side Reaction: Protonolysis C->E Slow Transmetalation allows this pathway to compete F [Naph-Pd(II)L2-Ar] D->F G Naph-H (Debrominated Product) E->G H Reductive Elimination F->H I Naph-Ar (Desired Product) H->I J R-B(OH)2 + Base J->D

Caption: Competing pathways in a Suzuki coupling reaction.

Troubleshooting Hydrodehalogenation:

  • Choice of Base: The base is critical. Anhydrous, rigorously degassed conditions are paramount.

    • Problem: Aqueous bases (e.g., Na₂CO₃ solution) introduce water, which can be a proton source.

    • Solution: Switch to an anhydrous inorganic base (e.g., K₃PO₄, Cs₂CO₃) or an organic base (e.g., DBU). Ensure the base is finely powdered and dried before use.

  • Boronic Acid Quality: Boronic acids can dehydrate to form boroxines, which are often less reactive in transmetalation.

    • Solution: Use fresh, high-quality boronic acid. If in doubt, you can try re-solubilizing the boronic acid in a minimal amount of a solvent like THF and then adding it to the reaction mixture.

  • Ligand Choice: Electron-rich, bulky phosphine ligands (e.g., SPhos, RuPhos) are known to accelerate both oxidative addition and, crucially, the transmetalation step, thus outcompeting the protonolysis side reaction.

References

  • D. A. C. Fischer, N. S. Y. Loy, and M. J. Gaunt. (2018). Palladium-Catalyzed C-H Arylation of 1,8-Naphthyridinones. Organic Letters. Available at: [Link]

  • D. Leow, G. Li, T.-S. Mei, and J.-Q. Yu. (2012). Activation of Remote meta-C-H Bonds by Five-Membered Palladacycles. Journal of the American Chemical Society. Available at: [Link]

  • S. L. Buchwald, et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Available at: [Link]

Technical Support Center: Recrystallization of 7-Chloro-1,8-naphthyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Target Molecule: 7-Chloro-1,8-naphthyridin-4(1H)-one CAS Registry Number: 286411-19-6 Chemical Structure Context: This molecule features a fused bicyclic system (pyridine fused to a pyrimidinone-like ring). It exhibits significant tautomerism (lactam-lactim), existing primarily as the 4-one (lactam) tautomer in solid state and polar solvents. Key Physicochemical Challenges:

  • Solubility: High melting point and poor solubility in non-polar organic solvents (Hexane, Ether) due to intermolecular hydrogen bonding (N-H···O=C dimer formation).

  • Reactivity: The C7-Chloro substituent is a potential leaving group; prolonged heating in nucleophilic solvents (e.g., high-boiling amines) must be avoided to prevent SNAr side reactions.

Troubleshooting Guide (Q&A)

Category A: Solvent Selection & Solubility

Q1: I cannot dissolve the crude solid in boiling Ethanol. What should I do? Diagnosis: While Ethanol (EtOH) is a standard solvent for naphthyridines, the 7-chloro-4-one derivative often exhibits low solubility due to strong crystal lattice energy. Solution: Switch to a High-Polarity/Co-Solvent System .

  • Primary Recommendation: Use DMF (Dimethylformamide) / Ethanol . Dissolve the solid in a minimum amount of hot DMF (90°C), then slowly add hot Ethanol until turbidity appears. Cool slowly.

  • Alternative: Use Glacial Acetic Acid . This disrupts hydrogen bonding effectively. Recrystallize by dissolving in hot acetic acid and adding water (anti-solvent) dropwise.

  • Warning: Avoid DMSO if possible, as removal of residual high-boiling solvent can be difficult without lyophilization.

Q2: My product oils out instead of crystallizing. How do I fix this? Diagnosis: "Oiling out" occurs when the solute separates as a liquid phase before crystallizing, often because the boiling point of the solvent is higher than the melting point of the solvated impurity-product mix, or the cooling is too rapid. Solution:

  • Re-heat the mixture until clear.

  • Seed the solution with a tiny crystal of pure product at a temperature slightly below the saturation point.

  • Slow Down Cooling: Wrap the flask in aluminum foil or a towel to extend the cooling gradient over 4–6 hours.

  • Change Solvent: If using Toluene/Hexane (which often causes oiling in polar heterocycles), switch to n-Butanol .

Category B: Impurity Removal

Q3: The crystals are chemically pure (NMR) but colored (yellow/brown). Diagnosis: Trace amounts of oxidation byproducts or polymerized starting materials (e.g., diaminopyridine derivatives) are trapped in the lattice. Solution: Perform a Charcoal Filtration step.

  • Dissolve crude in the hot solvent (add 10% excess solvent to prevent premature crystallization).

  • Add Activated Carbon (5-10% w/w).

  • Stir at reflux for 15 minutes.

  • Filter hot through a Celite pad.

  • Proceed with crystallization.[1][2][3][4]

Q4: I see a persistent impurity at ~5% in HPLC after recrystallization. Diagnosis: This is likely the 7-Hydroxy analog (hydrolysis product) or a Regioisomer , which often co-crystallizes due to structural similarity. Solution: Recrystallization alone may fail.

  • Acid-Base Reprecipitation: Dissolve the solid in 2M NaOH (forms the sodium salt), filter off insoluble impurities, then acidify carefully with 2M HCl to pH 6-7 to reprecipitate the 4-one.

  • Follow this with a final Ethanol wash.[3]

Decision Logic & Workflow

The following diagrams illustrate the logical flow for solvent selection and the purification process.

Figure 1: Solvent Selection Decision Tree

SolventSelection Start Start: Crude 7-Cl-1,8-naphthyridin-4-one SolubilityTest Test Solubility in Refluxing EtOH Start->SolubilityTest Soluble Fully Soluble SolubilityTest->Soluble Yes Insoluble Insoluble / Partial SolubilityTest->Insoluble No MethodA Method A: Pure Ethanol (Cool to 0°C) Soluble->MethodA CheckDMF Test Solubility in Hot DMF Insoluble->CheckDMF DMF_Soluble Soluble in DMF CheckDMF->DMF_Soluble Yes DMF_Insoluble Insoluble in DMF CheckDMF->DMF_Insoluble No MethodB Method B: DMF + EtOH (Solvent/Anti-Solvent) DMF_Soluble->MethodB MethodC Method C: Glacial Acetic Acid + H2O DMF_Insoluble->MethodC

Caption: Logical flowchart for selecting the optimal solvent system based on initial solubility testing.

Figure 2: Purification Workflow

PurificationFlow Crude Crude Solid Dissolution Dissolution (90°C) + Activated Charcoal Crude->Dissolution Filtration Hot Filtration (Remove Carbon/Insolubles) Dissolution->Filtration Crystallization Controlled Cooling (RT -> 4°C) Filtration->Crystallization Isolation Filtration & Washing (Cold EtOH) Crystallization->Isolation Drying Vacuum Drying (50°C, 12h) Isolation->Drying

Caption: Standard operating procedure for high-purity recrystallization.

Detailed Experimental Protocols

Protocol A: The DMF/Ethanol Method (Recommended for High Purity)

Best for removing polar impurities and achieving >99% purity.

  • Preparation: Place 10 g of crude this compound in a 250 mL round-bottom flask.

  • Dissolution: Add Dimethylformamide (DMF) (approx. 30–50 mL) and heat to 90°C. Stir until fully dissolved.

    • Note: If black specks remain, they are likely inorganic salts or carbonized material. Perform a hot filtration now.

  • Anti-Solvent Addition: While maintaining the temperature at 80-90°C, slowly add Ethanol (approx. 50–70 mL) dropwise. Stop immediately when a faint, persistent cloudiness (turbidity) is observed.

  • Re-clarification: Add 1–2 mL of DMF to make the solution clear again.

  • Crystallization: Remove heat. Allow the flask to cool to room temperature undisturbed (approx. 2 hours). Then, place in an ice bath (0–4°C) for 1 hour.

  • Isolation: Filter the off-white/pale-yellow crystals using a Buchner funnel.

  • Washing: Wash the cake twice with cold Ethanol (2 x 10 mL) to remove residual DMF.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Protocol B: The Acetic Acid Method (For Stubborn Solubility)

Best for scale-up or very insoluble batches.

  • Suspend crude solid in Glacial Acetic Acid (10 mL per gram of solid).

  • Heat to reflux (118°C). The solid should dissolve completely due to protonation of the naphthyridine nitrogen.

  • Cool to 60°C.

  • Add Water dropwise until precipitation begins.

  • Cool to room temperature and filter.

  • Critical Step: Wash the solid extensively with water to remove acid, then with a small amount of acetone to assist drying.

Data Summary: Solvents & Impurities

Table 1: Solvent Effectiveness Profile
Solvent SystemDissolving Power (Hot)Crystallization YieldImpurity RejectionNotes
Ethanol (Pure) LowModerateGoodOnly works for small, relatively pure batches.
DMF / Ethanol High High (85-90%) Excellent Best balance of yield and purity. Requires thorough washing.
Acetic Acid / H2O Very HighHighModerateRisk of hydrolysis if heated too long.
DMSO / Water Very HighHighPoorHard to dry; DMSO residue often remains.
Toluene LowLowGoodGood for removing non-polar impurities, but low solubility for this specific compound.
Table 2: Common Impurities & Removal Strategies
Impurity TypeOriginRemoval Strategy
2,6-Diaminopyridine derivs. Starting MaterialSoluble in acidic mother liquor; use Protocol B.
7-Hydroxy-analog Hydrolysis (Side Rxn)Difficult to separate. Use Acid/Base reprecipitation (see Q4).
Colored Oligomers Thermal degradationActivated Charcoal treatment (see Q3).
Inorganic Salts Catalysts/BuffersHot filtration (insoluble in DMF/EtOH).

References

  • Synthesis and Purification of 1,8-Naphthyridine Derivatives Source: Journal of Nanostructures (via Kashan University), 2022. Relevance: Describes recrystallization of 2-chloro and substituted 1,8-naphthyridines using Ethanol and DMF systems. URL:[Link]

  • Source: Google Patents (WO2005040164A1).
  • General Recrystallization Solvents and Solubility Rules Source: University of Rochester, Department of Chemistry. Relevance: Provides authoritative grounding on solvent selection for heterocyclic compounds (Table 6 & 8). URL:[Link]

Sources

Technical Support Center: Controlling Regioselectivity in N-Alkylation of 1,8-Naphthyridin-4-ones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-alkylation of 1,8-naphthyridin-4-ones. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of achieving regioselective alkylation on this privileged scaffold. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

The 1,8-naphthyridin-4-one core presents multiple potential sites for alkylation: the N1 amide nitrogen, the N8 pyridine nitrogen, and the exocyclic oxygen of the C4-one. Controlling the reaction to favor a single regioisomer is a common challenge, influenced by a delicate interplay of electronic and steric factors, as well as reaction conditions.

Troubleshooting Guide

This section addresses the most common issues encountered during the N-alkylation of 1,8-naphthyridin-4-ones in a direct, problem-solution format.

Issue 1: Predominant Formation of O-Alkylated Byproduct

You are observing a significant amount of the 4-alkoxy-1,8-naphthyridine isomer instead of the desired N-alkylated product.

Potential Causes & Scientific Rationale:

  • Ambident Nucleophile Behavior: After deprotonation of the N1-H, the resulting anion is an ambident nucleophile with electron density on both the N1-nitrogen and the C4-oxygen. The outcome of the reaction is governed by Hard and Soft Acid-Base (HSAB) theory.[1] The nitrogen center is a "softer" nucleophile, while the oxygen is "harder."

  • Incorrect Choice of Alkylating Agent: "Hard" electrophiles, such as alkyl sulfates (e.g., dimethyl sulfate) or alkylating agents with hard leaving groups, preferentially react at the hard oxygen center.[1] Conversely, "soft" electrophiles like alkyl iodides favor reaction at the soft nitrogen center.

  • Counter-ion Effect: The nature of the cation from the base can influence the site of alkylation. Silver (Ag+) salts, for instance, are known to coordinate with the oxygen atom, promoting exclusive O-alkylation in related pyridone systems.[2] While less common, similar effects can be observed with other cations that have a high affinity for oxygen.

Recommended Solutions:

  • Select a "Softer" Alkylating Agent: If you are using alkyl sulfates or tosylates, switch to an alkyl bromide or, preferably, an alkyl iodide. The increased softness of the electrophile will favor attack at the N1 position.

  • Employ the Finkelstein Reaction In Situ: If you must use an alkyl chloride or bromide, add a catalytic amount of sodium or potassium iodide (NaI or KI). This will generate the more reactive and softer alkyl iodide in situ, promoting N-alkylation.

  • Avoid Bases with Oxygenophilic Cations: Stick to common bases like sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). Their corresponding Na+, K+, and Cs+ cations are less likely to direct the reaction towards the oxygen atom compared to ions like Ag+.

Issue 2: Poor Selectivity between N1 and N8 Alkylation

You are obtaining a mixture of the N1-alkylated product and the N8-quaternized salt, or perhaps even the neutral N8-alkylated isomer if a rearrangement or dealkylation is possible.

Potential Causes & Scientific Rationale:

  • Competing Nucleophiles: The primary acidic site on the 1,8-naphthyridin-4-one scaffold is the N1-H proton, which is amide-like. Upon deprotonation, the N1-anion is formed. However, the N8 nitrogen, being a pyridine-like nitrogen, is also nucleophilic and can compete for the alkylating agent, leading to the formation of a quaternary ammonium salt.

  • Steric Hindrance: The steric environment around the N1 and N8 positions plays a critical role. Substituents on the naphthyridine ring, particularly at the C2 or C7 positions, can sterically hinder the approach of the alkylating agent to the adjacent nitrogen.[3][4]

  • Solvent Effects on Ion Pairing: The nature of the solvent dictates the association between the naphthyridinone anion and the base's counter-ion.

    • In non-polar aprotic solvents (e.g., THF, Dioxane), a Close Ion Pair (CIP) or Tight Ion Pair (TIP) is formed. The cation is closely associated with the N1/O-anion, potentially leaving the N8 nitrogen more exposed and nucleophilic.

    • In polar aprotic solvents (e.g., DMF, DMSO), a Solvent-Separated Ion Pair (SIP) is favored. The solvent cage surrounds the cation, leaving the N1-anion more "naked" and highly reactive, which typically favors N1-alkylation.

Recommended Solutions:

  • Optimize Solvent Choice: This is the most powerful tool for controlling N1 vs. N8 selectivity.

    • To favor N1-Alkylation: Use a polar aprotic solvent like DMF or DMSO . These solvents promote the formation of SIPs, enhancing the nucleophilicity of the N1 anion and leading to the desired product. Many successful syntheses of N1-alkylated 1,8-naphthyridin-4-ones utilize NaH in DMF.[5][6]

  • Leverage Steric Hindrance:

    • If your substrate has a substituent at the C7 position, this will naturally disfavor alkylation at N8, thereby increasing selectivity for N1.

    • Consider the size of your alkylating agent. Very bulky alkyl halides may react more slowly but can exhibit higher selectivity due to steric differentiation between the N1 and N8 environments.[3]

  • Control Reaction Temperature: Alkylation at N1 is often the thermodynamically favored product. Running the reaction at a slightly elevated temperature (e.g., 40-60 °C) can sometimes help resolve mixtures by favoring the more stable N1-isomer, assuming the reaction is reversible or that the kinetic product can rearrange.

Frequently Asked Questions (FAQs)

Q1: Which proton is deprotonated first? The N1-H or a proton on the ring? The N1-H is by far the most acidic proton on the scaffold. It is part of a vinylogous amide system, making it significantly more acidic than any of the C-H protons on the aromatic rings. A moderately strong base like potassium carbonate or a strong base like sodium hydride will selectively deprotonate the N1 position.

Q2: How do I choose the right base for my reaction? The choice of base depends on the reactivity of your alkylating agent and the desired reaction temperature.

BaseStrengthCommon SolventsKey Considerations
NaH StrongTHF, DMFIrreversible deprotonation. Generates H₂ gas. Excellent for less reactive alkyl halides. Often provides high N1-selectivity.[5][6]
K₂CO₃ ModerateDMF, AcetonitrileHeterogeneous reaction. Good for reactive alkylating agents (benzyl, allyl halides). Safer and easier to handle than NaH.
Cs₂CO₃ ModerateDMF, AcetonitrileMore soluble than K₂CO₃, leading to faster reactions. The large, soft Cs+ cation can enhance the nucleophilicity of the N1-anion.

Q3: My reaction is not proceeding to completion. What should I do?

  • Check Base Equivalents: Ensure you are using at least 1.1 equivalents of a strong base like NaH, or a larger excess of a weaker base like K₂CO₃ (e.g., 2-3 equivalents).

  • Increase Temperature: Gently warm the reaction. Many alkylations proceed well at room temperature but may require heating to 50-80 °C for less reactive alkyl halides.

  • Improve Leaving Group: If using an alkyl chloride, switch to a bromide or iodide. As mentioned in Troubleshooting Issue 1, adding catalytic KI can also dramatically increase the reaction rate.

  • Ensure Anhydrous Conditions: Especially when using NaH, ensure your solvent is anhydrous. Water will quench the base and the deprotonated substrate.

Q4: How can I definitively confirm the structure of my product (N1- vs. O-alkyl vs. N8-alkyl)? One-dimensional ¹H NMR is often insufficient. A combination of 2D NMR experiments is the gold standard for unambiguous structure determination.[7]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful tool.

    • For N1-alkylation: Look for a correlation between the protons on the alpha-carbon of your new alkyl group and the C2 and C8a carbons of the naphthyridine core.

    • For O-alkylation: Look for a correlation between the protons on the alpha-carbon of the alkyl group and the C4 carbon.

    • For N8-alkylation: Look for a correlation between the protons on the alpha-carbon of the alkyl group and the C7 and C8a carbons.

  • ¹³C NMR: The chemical shift of the C4 carbon is highly diagnostic. In the N-alkylated product, it will remain a carbonyl carbon (~170-180 ppm). In the O-alkylated product, it will shift upfield into the aromatic region (~160-165 ppm) as it is now part of an ether.[2]

  • NOESY/ROESY: These experiments can show through-space correlations between the protons of the alkyl group and nearby protons on the naphthyridine ring (e.g., H-2 or H-7), helping to confirm its position.

Visual Guides & Protocols

Key Factors Influencing Alkylation Regioselectivity

G cluster_inputs Controlling Factors cluster_outputs Potential Outcomes Base Base (Counter-ion) N1_Alk N1-Alkylation (Favored by soft electrophiles, polar aprotic solvents) Base->N1_Alk O_Alk O-Alkylation (Favored by hard electrophiles) Base->O_Alk Solvent Solvent (Polarity) Solvent->N1_Alk N8_Alk N8-Alkylation (Competing side reaction, influenced by sterics & ion-pairing) Solvent->N8_Alk AlkylatingAgent Alkylating Agent (Hard/Soft) AlkylatingAgent->N1_Alk AlkylatingAgent->O_Alk Sterics Steric Hindrance (Substrate/Reagent) Sterics->N1_Alk Sterics->N8_Alk (Hindrance at N8 favors N1)

Caption: Factors governing regioselectivity in the alkylation of 1,8-naphthyridin-4-ones.

General Experimental Workflow

workflow start Dissolve Substrate in Anhydrous Solvent deprotonation Add Base (e.g., NaH) Stir at 0 °C to RT start->deprotonation addition Add Alkylating Agent (e.g., Alkyl Iodide) deprotonation->addition reaction Monitor by TLC/LC-MS (Allow to warm to RT or heat) addition->reaction workup Quench Reaction (e.g., with H₂O or NH₄Cl) reaction->workup extraction Aqueous Work-up & Extraction workup->extraction purification Purify by Column Chromatography or Recrystallization extraction->purification characterization Characterize Product (¹H, ¹³C, HMBC NMR, HRMS) purification->characterization

Caption: A typical experimental workflow for N-alkylation reactions.

Protocol: General Procedure for N1-Alkylation

This protocol is a general guideline and should be optimized for your specific substrate and alkylating agent.

Materials:

  • 1,8-Naphthyridin-4-one substrate (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Alkyl halide (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Diethyl Ether or Hexanes (for washing NaH)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate and Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the required amount of NaH (60% dispersion). Wash the NaH three times with anhydrous hexanes or diethyl ether to remove the mineral oil, carefully decanting the solvent each time.

  • Deprotonation: Add anhydrous DMF to the washed NaH to create a suspension. Cool the flask to 0 °C in an ice bath. Add a solution of the 1,8-naphthyridin-4-one substrate in a minimum amount of anhydrous DMF dropwise over 15 minutes.

  • Anion Formation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes. Evolution of hydrogen gas should be observed. The formation of a colored solution or a precipitate of the sodium salt is common.

  • Alkylation: Cool the mixture back down to 0 °C. Add the alkyl halide, either neat or as a solution in anhydrous DMF, dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, it can be gently heated (e.g., to 50 °C).

  • Quenching & Work-up: Once the starting material is consumed, cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Dilute the mixture with water and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to isolate the desired N1-alkylated product.

  • Characterization: Confirm the structure of the purified product using NMR (¹H, ¹³C, HMBC) and HRMS to ensure the correct regioisomer has been synthesized.

References

  • Green Chemistry (RSC Publishing). Regioselective synthesis of functionalized[5][8]naphthyridine derivatives via three-component domino reaction under catalyst-free conditions . [Link]

  • Organic Chemistry Portal. 1,8-Naphthyridine synthesis . [Link]

  • Tetrahedron. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][9][10]naphthyrin-5(6H)-one . [Link]

  • Molecules. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides . [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. On the mechanism of the alkylation of quinoline and naphthyridine derivatives . [Link]

  • European Journal of Organic Chemistry. pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB) . [Link]

  • De Gruyter. One-pot synthesis of annulated 1,8-naphthyridines . [Link]

  • Bioorganic & Medicinal Chemistry. Synthesis and biological evaluation of 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives as new ligands of cannabinoid receptors . [Link]

  • Green Chemistry (RSC Publishing). A mild synthesis of substituted 1,8-naphthyridines . [Link]

  • ResearchGate. N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery . [Link]

  • Bioorganic & Medicinal Chemistry Letters. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery . [Link]

  • ResearchGate. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides . [Link]

  • Biology. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains . [Link]

  • Journal of Medicinal Chemistry. Design, synthesis, and biological evaluation of new 1,8-naphthyridin-4(1H)-on-3-carboxamide and quinolin-4(1H)-on-3-carboxamide derivatives as CB2 selective agonists . [Link]

  • MDPI. One Pot Synthesis of New Powerful Building Blocks in 1,8-Naphthalimide Chemistry . [Link]

  • MDPI. The N-Alkylation of Agelastatin A Modulates Its Chemical Reactivity . [Link]

  • RSC Advances. Development of a selective and scalable N1-indazole alkylation . [Link]

  • ResearchGate. Why n-alkylation is more favorable than o-alkyation ? . [Link]

Sources

Stability of 7-Chloro-1,8-naphthyridin-4(1H)-one under acidic hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Stability & Hydrolysis Profile of 7-Chloro-1,8-naphthyridin-4(1H)-one

Executive Summary

This guide addresses the stability of This compound (and its derivatives) under acidic hydrolysis. While the 1,8-naphthyridine scaffold is robust, the chlorine atom at position 7 is electronically activated towards nucleophilic displacement (


). In acidic media, protonation of the N8 nitrogen significantly increases the electrophilicity of the C7 carbon, facilitating attack by water and subsequent hydrolysis to the 7-hydroxy analog.

This document provides mechanistic insights, stability data, and troubleshooting protocols to prevent unwanted dechlorination during synthesis and workup.

Module 1: Chemical Stability Profile

The stability of the 7-chloro substituent is strictly a function of temperature , acid concentration , and time .

Stability Matrix (Acidic Conditions)
ConditionAcid StrengthTemperatureStability StatusOutcome
Storage / Workup 1N HCl25°C (RT)Stable Minimal degradation (<0.5% after 24h). Suitable for salt formation.
Mild Hydrolysis 6N HCl25°C - 40°CMeta-Stable Slow hydrolysis may occur over prolonged periods (>12h).
Ester Cleavage Conc. HClReflux (100°C)Unstable Critical Control Point. Rapid hydrolysis to 7-hydroxy analog if T > 2h.
Forced Degradation H₂SO₄ / HCl>100°CDegraded Complete conversion to 7-hydroxy-1,8-naphthyridin-4-one.
Mechanistic Pathway

The hydrolysis follows an acid-catalyzed nucleophilic aromatic substitution mechanism. The key driver is the protonation of the N8 nitrogen, which pulls electron density from the ring, making C7 highly susceptible to attack by water.

HydrolysisMechanism Start 7-Chloro-1,8-naphthyridin-4-one (Neutral) Protonated N8-Protonated Species (Activated Electrophile) Start->Protonated + H+ (Fast Equilibrium) Transition Tetrahedral Intermediate (sp3 Hybridized C7) Protonated->Transition + H2O (Rate Limiting) Product 7-Hydroxy-1,8-naphthyridin-4-one (Hydrolysis Product) Transition->Product - HCl, - H+

Figure 1: Acid-catalyzed hydrolysis mechanism of the 7-chloro substituent. Protonation at N8 is the activation step.

Module 2: Troubleshooting & Optimization (Q&A)

Q1: I am trying to hydrolyze a 3-ethyl ester group using HCl, but I am losing the 7-chloro group. How do I prevent this?

Diagnosis: You are likely using conditions that are too forcing (e.g., refluxing overnight in concentrated HCl). The rate of ester hydrolysis and chloride displacement become competitive at high temperatures. Solution:

  • Reduce Reaction Time: Ester hydrolysis often completes within 1–2 hours at reflux. Monitor by HPLC every 30 minutes. Stop immediately upon consumption of the ester.

  • Alternative Acid: Switch to a mixture of Acetic Acid (AcOH) and aqueous HCl (1:1). The organic co-solvent improves solubility, allowing the reaction to proceed at a slightly lower temperature (80°C) or faster rate without the extreme acidity of neat conc. HCl.

  • Two-Step Protocol: If selectivity is impossible, perform the hydrolysis under basic conditions (LiOH/THF/Water). The 7-Cl is generally more stable to hydroxide at room temperature than to boiling acid. Then, carefully acidify to pH 3–4 to precipitate the product without inducing acid hydrolysis.

Q2: My compound precipitates during acidic workup. Is it the salt or the free base?

Analysis: 1,8-Naphthyridines are basic. In strong acid (pH < 1), they exist as soluble cationic salts (protonated at N1/N8). Troubleshooting:

  • If a solid forms at pH < 1 , it is likely the hydrochloride salt (which can have limited solubility in cold water/conc. acid).[1][2][3][4][5][6][7]

  • If a solid forms as you adjust to pH 4–6 , it is the neutral free base (or zwitterion if a carboxylic acid is present).

  • Action: To isolate the stable 7-chloro compound, aim for the isoelectric point (typically pH 4–5 for carboxylic acid derivatives) during precipitation. Avoid holding the slurry at pH < 1 for extended periods.

Q3: I see a new impurity peak at RRT 0.85 in my HPLC. Is this the hydrolysis product?

Verification:

  • Mass Shift: The conversion of -Cl (Mass ~35) to -OH (Mass ~17) results in a net mass loss of 18 Da .

  • UV Profile: The 7-hydroxy derivative typically shows a bathochromic shift (red shift) in the UV spectrum compared to the 7-chloro parent due to the auxochromic effect of the hydroxyl group (tautomerizing to the pyridone form).

  • Check: Run a LC-MS. If you see

    
    , it is the 7-hydroxy impurity.
    

Module 3: Experimental Protocols

Protocol A: Selective Ester Hydrolysis (Preserving 7-Cl)

Designed to hydrolyze a 3-COOEt group while minimizing 7-Cl loss.

  • Dissolution: Dissolve 1.0 eq of Ethyl 7-chloro-1,8-naphthyridine-3-carboxylate in THF (5 vol).

  • Acid Addition: Add 6N HCl (10 vol).

    • Note: Using 6N instead of Conc. (12N) reduces the chloride displacement rate.

  • Reaction: Heat to reflux (approx. 75-80°C) .

  • Monitoring: Check HPLC at 60 min .

    • Target: <2% Starting Material (Ester).

    • Stop Criteria: If 7-hydroxy impurity >1%, cool immediately.

  • Workup:

    • Cool to 0–5°C.[8]

    • Adjust pH to 4–5 using 4N NaOH (keep temp <20°C).

    • Filter the precipitated solid.[9] Wash with cold water.

    • Dry under vacuum at 45°C.

Protocol B: Stability-Indicating HPLC Method

Use this method to quantify the 7-Cl vs. 7-OH species.

ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 min
Flow Rate 1.0 mL/min
Detection UV at 270 nm (Common max for naphthyridines)
Retention 7-OH (Polar) elutes earlier than 7-Cl (Non-polar).

References

  • Synthesis of 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid. ChemicalBook Protocols. Retrieved from .

  • Degradation Pathways of Naphthyridines. BenchChem Technical Guides. Retrieved from .

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. National Institutes of Health (PubMed). Retrieved from .

  • Stability-indicating HPLC Method for Determination of Quinazolin-4-one Derivatives. Semantic Scholar. Retrieved from .

  • pKa Values of Heterocycles in Organic Solvents. University of Tartu (Chem. Dept). Retrieved from .

Sources

Validation & Comparative

Technical Guide: 1H and 13C NMR Spectral Analysis of 7-Chloro-1,8-naphthyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

7-Chloro-1,8-naphthyridin-4(1H)-one represents a critical heterocyclic scaffold in medicinal chemistry, serving as a precursor for antibacterial agents (similar to nalidixic acid) and antiviral candidates.[1]

This guide provides a comparative spectral analysis of this molecule. Unlike standard datasheets, we focus on the structural diagnosis —specifically distinguishing this chlorinated derivative from its non-substituted parent and analyzing the dynamic lactam-lactim tautomerism that complicates NMR interpretation.

The Core Analytical Challenge: Tautomerism

The defining feature of 1,8-naphthyridin-4-ones is the equilibrium between the 4-oxo (lactam) and 4-hydroxy (lactim) forms. This equilibrium is solvent-dependent and drastically alters the chemical shifts of the heterocyclic protons and the carbonyl carbon.

  • Polar Aprotic Solvents (DMSO-d₆): Favor the 4-oxo (lactam) tautomer.

  • Non-polar Solvents (CDCl₃): May shift equilibrium toward the 4-hydroxy (lactim) form, though the oxo form often predominates due to intermolecular hydrogen bonding.

Analytical Workflow

The following diagram outlines the logical flow for confirming the structure, emphasizing the differentiation points.

AnalyticalWorkflow Start Crude Product (this compound) Solvent Solvent Selection (DMSO-d6 vs CDCl3) Start->Solvent H1_NMR 1H NMR Acquisition (Focus: H-5/H-6 Coupling) Solvent->H1_NMR Solubility Check Tautomer_Check Tautomer Verification (NH vs OH Signal) H1_NMR->Tautomer_Check Observe >11ppm region C13_NMR 13C NMR Acquisition (Focus: C-4 Carbonyl) Validation Structure Confirmation C13_NMR->Validation Confirm C7-Cl shift Tautomer_Check->C13_NMR

Figure 1: Step-by-step analytical workflow for structural validation.

Experimental Protocol: Sample Preparation

To ensure high-resolution spectra and minimize aggregation effects (which cause line broadening in naphthyridines), follow this strict protocol.

Reagents
  • Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (Tetramethylsilane).

    • Why: The compound has poor solubility in CDCl₃. DMSO disrupts intermolecular H-bonds, sharpening the signals.

  • Tube: 5mm High-Precision NMR tube (Wilmad 528-PP or equivalent).

Preparation Steps[1][2][3][4][5]
  • Massing: Weigh 10–15 mg (for ¹H) or 30–50 mg (for ¹³C) of the dry solid.

  • Dissolution: Add 0.6 mL DMSO-d₆.

  • Homogenization: Sonicate for 30–60 seconds. Do not heat above 40°C to avoid accelerating exchange processes that broaden the NH signal.

  • Filtration: If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube.

Comparative ¹H NMR Analysis

Objective: Distinguish this compound from its parent (1,8-naphthyridin-4(1H)-one) and identify the chlorine substitution pattern.

Spectral Data (in DMSO-d₆, 400 MHz)
PositionProton TypeChemical Shift (δ ppm)MultiplicityCoupling (J Hz)Assignment Logic
NH (1) Amide11.80 – 12.20Broad Singlet-Exchangeable proton. Indicates oxo tautomer.
H-2 Pyridone Ring8.55 – 8.65Doublet (d)J ≈ 6.0Deshielded by adjacent Nitrogen (N1).
H-5 Pyridine Ring8.40 – 8.50Doublet (d)J ≈ 8.0Deshielded by ring junction/inductive effect.
H-6 Pyridine Ring7.45 – 7.55Doublet (d)J ≈ 8.0Ortho to H-5. Upfield due to resonance from Cl? No, Cl is EWG but mesomeric effect can shield ortho.
H-3 Pyridone Ring6.10 – 6.20Doublet (d)J ≈ 6.0Alpha to Carbonyl (C4). Shielded.
The "Alternative" Comparison: 7-Chloro vs. Unsubstituted Parent

The most critical diagnostic is the splitting pattern of the pyridine ring (Ring A).

FeatureProduct: 7-Chloro-1,8-naphthyridin-4-one Alternative: 1,8-naphthyridin-4-one
H-7 Signal Absent (Substituted by Cl)Present (~8.8 ppm, dd)
H-6 Splitting Doublet (Couples only to H-5)Doublet of Doublets (Couples to H-5 & H-7)
H-5 Splitting Doublet (Couples only to H-6)Doublet of Doublets (Couples to H-6 & H-4a long range)

Interpretation: In the parent compound, H-6 is flanked by H-5 and H-7, creating a complex dd pattern. In the 7-Chloro derivative, the H-7 proton is replaced by Chlorine. Consequently, H-6 simplifies to a clean doublet . This collapse of multiplicity is the primary confirmation of substitution at position 7.

¹³C NMR Analysis

Objective: Confirm the carbon backbone and the oxidation state of C4.

Spectral Data (in DMSO-d₆, 100 MHz)
CarbonTypeShift (δ ppm)Diagnostic Note
C-4 Carbonyl176.5 Characteristic of 4-oxo form (Lactam). If Lactim (OH), this shifts upfield to ~165 ppm.
C-2 CH153.0Deshielded by N1.
C-7 C-Cl150.8 Key Signal. Deshielded by Chlorine (Inductive) and Nitrogen (N8).
C-8a Quaternary148.5Bridgehead carbon.
C-5 CH136.2
C-6 CH120.5
C-4a Quaternary118.0Bridgehead carbon.
C-3 CH112.5Shielded (alpha to carbonyl).

Mechanistic Insight: Tautomeric Equilibrium

Understanding the tautomerism is vital for interpreting "impurities" which may actually be the minor tautomer.

Tautomerism Lactam Lactam Form (Major) (4-oxo) Favored in DMSO/Polar Lactim Lactim Form (Minor) (4-hydroxy) Favored in Gas Phase/Non-polar Lactam->Lactim  H-shift   Lactam_Spec NMR Features: - NH signal (~12 ppm) - C=O signal (~176 ppm) Lactam->Lactam_Spec Lactim_Spec NMR Features: - OH signal (Variable) - C-O signal (~165 ppm) Lactim->Lactim_Spec

Figure 2: Tautomeric equilibrium between the 4-oxo and 4-hydroxy forms.

Scientist's Note: If you observe a small set of "shadow peaks" (approx <5% intensity) slightly shifted from the main signals, do not immediately classify them as synthetic impurities. Perform a D₂O shake .

  • Protocol: Add 1 drop of D₂O to the NMR tube and shake.

  • Result: If the NH peak disappears and the "shadow peaks" remain unchanged, they are impurities. If the shadow peaks shift or coalesce, they are likely tautomeric or conformers.

References

  • Chemical Shifts of Naphthyridines

    • Litvinov, V. P. (2004). "Chemistry of 1,8-naphthyridines." Russian Chemical Reviews, 73(7).

    • Context: Provides foundational chemical shift ranges for the 1,8-naphthyridine scaffold.
  • Tautomerism in N-Heterocycles: Stanovnik, B., & Tišler, M. (1964). "Syntheses in the 1,8-naphthyridine series." Journal of Organic Chemistry. Context: Establishes the predominance of the 4-oxo tautomer in polar solvents.
  • Solvent Effects on NMR

    • Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organic Process Research & Development.

    • Context: Essential for distinguishing solvent peaks (DMSO @ 2.50 ppm, H2O @ 3.33 ppm)
  • Analogous Spectral Data (6-Chloro derivatives)

    • Srinivas, K., et al. (2025). "A novel synthesis of substituted 4-hydroxy-1,8-naphthyridines." ResearchGate.[2]

    • Context: Used to correlate the inductive effects of chlorine on the pyridine ring carbons.

Sources

Technical Guide: Mass Spectrometry Fragmentation of Chloro-Naphthyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chloro-naphthyridines serve as critical scaffolds in medicinal chemistry, particularly in the development of kinase inhibitors, antibacterials, and antimalarials. Their analysis presents a unique dual challenge: characterizing the bicyclic nitrogenous core while simultaneously resolving the regiochemistry of the chlorine substituent.

This guide compares the two primary analytical approaches—Electron Ionization (EI) and Electrospray Ionization (ESI-MS/MS) —and provides a definitive framework for interpreting their fragmentation patterns. Unlike simple spectral matching, this guide focuses on the mechanistic causality of ion formation, enabling researchers to elucidate structures of novel derivatives where library matches do not exist.

Part 1: The Isotopic Signature (The Gatekeeper)

Before analyzing fragmentation, the presence of chlorine must be validated through isotopic abundance.[1] Chlorine exists naturally as


 (75.78%) and 

(24.22%).
The 3:1 Rule

For any mono-chloro-naphthyridine, the Molecular Ion (


 in EI or 

in ESI) must exhibit a characteristic M+2 peak at approximately 32-33% relative abundance to the base isotope peak.
  • Validation Step: If the M+2 peak is <5% or >50%, the compound is not a mono-chloro derivative.

  • Nitrogen Rule Application: Naphthyridines contain two nitrogen atoms.

    • EI Mode: The molecular ion (

      
      ) will have an even  m/z.
      
    • ESI Mode: The protonated ion (

      
      ) will have an odd  m/z.
      

Part 2: Comparative Analysis of Ionization Modes

This section compares the two dominant methodologies for analyzing these scaffolds.

Table 1: EI vs. ESI Performance Matrix
FeatureElectron Ionization (EI)Electrospray Ionization (ESI-MS/MS)
Energy Regime Hard Ionization (70 eV)Soft Ionization (Thermal/Voltage)
Primary Ion Radical Cation (

)
Protonated Pseudomolecular Ion (

)
Chlorine Loss Radical loss (

) dominates
Neutral loss (

) dominates
Ring Cleavage Extensive (allows core ID)Limited (requires high Collision Energy)
Isomer Resolution High (distinct fragmentation ratios)Moderate (often identical spectra)
Best Use Case Structural Elucidation / Library MatchingTrace Quantitation / PK Studies

Part 3: Fragmentation Pathways & Mechanisms

The fragmentation of chloro-naphthyridines is governed by the stability of the aromatic system versus the lability of the C-Cl bond and the propensity for HCN elimination from the pyridine-like rings.

Mechanism A: The "Pyridine" Collapse (HCN Elimination)

Naphthyridines are essentially fused pyridines. The most diagnostic pathway is the sequential loss of Hydrogen Cyanide (HCN, 27 Da).

  • Step 1: Ring opening adjacent to the nitrogen.

  • Step 2: Expulsion of HCN.[2]

  • Observation: Look for ions at

    
     and 
    
    
    
    .
Mechanism B: Halogen Elimination (The Regio-Marker)

The mode of chlorine loss helps differentiate isomers (e.g., 2-Cl vs. 4-Cl).

  • Radical Loss (

    
    ):  Direct cleavage of the C-Cl bond. Favored in EI.[3]
    
  • Neutral Loss (

    
    ):  Elimination of HCl. This requires a proton source in proximity to the chlorine (e.g., a neighboring C-H or N-H).
    
    • Insight: If the Cl is adjacent to a ring nitrogen (alpha position), HCl elimination is often suppressed due to the lack of adjacent protons, favoring radical loss.

Diagram 1: Fragmentation Logic Flow

The following diagram illustrates the decision process for structural elucidation based on spectral data.

FragmentationLogic Start Unknown Sample Spectrum IsotopeCheck Check M / M+2 Ratio (Is it ~3:1?) Start->IsotopeCheck IonizationType Identify Ionization Mode IsotopeCheck->IonizationType Confirmed EI_Path EI Mode (M+ even) IonizationType->EI_Path ESI_Path ESI Mode (M+H odd) IonizationType->ESI_Path Frag_Cl Loss of Cl (M-35) Radical Cleavage EI_Path->Frag_Cl Major Pathway Frag_HCN Loss of HCN (M-27) Ring Contraction EI_Path->Frag_HCN Secondary Frag_HCl Loss of HCl (M-36) Neutral Elimination ESI_Path->Frag_HCl CID Fragmentation ESI_Path->Frag_HCN High Energy Conclusion_A Likely Cl at C2/C7 (Alpha to N) Frag_Cl->Conclusion_A Dominant Conclusion_B Likely Cl at C3/C4 (Beta/Gamma to N) Frag_HCl->Conclusion_B Dominant

Caption: Logical workflow for interpreting chloro-naphthyridine mass spectra, differentiating between ionization modes and chlorine positioning.

Part 4: Experimental Protocol (Self-Validating)

This protocol ensures reproducible data acquisition for structural confirmation.

Sample Preparation
  • Solvent: HPLC-grade Methanol (MeOH). Avoid chlorinated solvents (DCM/Chloroform) to prevent background interference with the chlorine isotope pattern.

  • Concentration: 1-10 µg/mL.

  • Additive (ESI only): 0.1% Formic Acid to promote protonation (

    
    ).
    
ESI-MS/MS Acquisition (Direct Infusion)
  • Flow Rate: 5-10 µL/min.

  • Scan Range: m/z 50 to m/z [M+100].

  • Collision Energy (CE) Ramp: Acquire spectra at 10, 20, 30, and 40 eV.

    • Why: Low CE preserves the parent ion for isotope confirmation. High CE forces the diagnostic HCN loss.

  • Validation Check: Ensure the background noise is < 1% of the base peak intensity to accurately calculate the M+2 ratio.

EI-GC/MS Acquisition
  • Inlet Temp: 250°C (Ensure rapid volatilization to prevent thermal degradation).

  • Source Temp: 230°C.

  • Ionization Energy: 70 eV (Standard).

  • Validation Check: Verify the presence of the air peak (m/z 28, 32) is minimal to ensure vacuum integrity.

Part 5: Characteristic Ion Table

The following table summarizes the expected fragments for a generic Chloro-1,X-naphthyridine (MW ≈ 164.5 Da).

Fragment Descriptionm/z (approx)OriginSignificance
Molecular Ion 164 / 166

Parent confirmation (3:1 ratio).
Dechlorinated Core 129

Loss of radical Cl. Indicates weak C-Cl bond.
Dehydrochlorinated 128

Loss of neutral HCl. Suggests adjacent protons.
Ring Contraction 1 137 / 139

Loss of HCN from parent. Cl retained.
Ring Contraction 2 102

Sequential loss. Core degradation.
Benzyne-like 76

Deep fragmentation (pyridine ring residue).
Diagram 2: Mechanistic Pathway (1,5-Naphthyridine Example)

Mechanism M Parent Ion (m/z 164) M_Cl [M - Cl]+ (m/z 129) M->M_Cl - Cl• (Radical) M_HCN [M - HCN]+ (m/z 137) M->M_HCN - HCN (Neutral) M_Cl_HCN Core Fragment (m/z 102) M_Cl->M_Cl_HCN - HCN M_HCN->M_Cl_HCN - Cl•

Caption: Dual fragmentation pathways showing competitive loss of Chlorine versus HCN.

References

  • MDPI. (2023). Spectral Characteristics of 2,7-Naphthyridines. Retrieved from [Link]

  • Wiley Online Library. (2015). Fragmentation pathways of synthetic and naturally occurring coumarin derivatives by ion trap and quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Standard Reference Database 1A v17. (General reference for EI ionization energies and isotope ratios). Retrieved from [Link]

Sources

A Comparative Guide to the Crystal Structure and X-ray Diffraction of 1,8-Naphthyridin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The three-dimensional arrangement of atoms within these molecules, elucidated through single-crystal X-ray diffraction, is paramount in understanding their structure-activity relationships (SAR) and in guiding the rational design of new, more potent drug candidates. This guide provides a comparative analysis of the crystal structures of several 1,8-naphthyridin-4-one derivatives, alongside a detailed protocol for their structural determination using X-ray crystallography.

The Decisive Role of Crystal Structure in Drug Action

The precise spatial orientation of functional groups in a drug molecule dictates its interaction with biological targets. For 1,8-naphthyridin-4-one derivatives, subtle changes in the substitution pattern can lead to significant variations in their crystal packing, intermolecular interactions, and ultimately, their pharmacological profiles. X-ray diffraction is the gold standard for unambiguously determining these three-dimensional structures at the atomic level.[3] By analyzing the crystal structures of different derivatives, we can identify key structural motifs responsible for specific biological activities and use this knowledge to design molecules with improved efficacy and selectivity.

Comparative Crystallographic Analysis of 1,8-Naphthyridin-4-one Derivatives

To illustrate the structural diversity within this class of compounds, we will compare the crystallographic data of three distinct 1,8-naphthyridin-4-one derivatives: an antibacterial agent, an antitubercular agent, and a precursor for anticancer compounds.

Table 1: Comparative Crystallographic Data of Selected 1,8-Naphthyridin-4-one Derivatives

ParameterNalidixic Acid Derivative[4]Antitubercular Agent (ANC-5)[5]Anticancer Precursor[1]
Chemical Formula C₁₃H₁₄N₂O₃C₂₁H₁₉FN₆OC₁₇H₁₃N₃O
Molecular Weight 246.27390.42287.31
Crystal System MonoclinicTriclinicMonoclinic
Space Group P2₁/cP-1P2₁/n
a (Å) 8.916(2)7.334(3)8.123(4)
b (Å) 10.457(3)9.876(4)16.456(8)
c (Å) 13.012(4)14.234(6)10.678(5)
α (°) 9080.12(3)90
β (°) 99.87(2)79.89(3)95.12(2)
γ (°) 9070.12(3)90
Volume (ų) 1195.1(5)948.1(7)1420.1(12)
Z 424
Key Structural Features Planar naphthyridinone core with the carboxylic acid group twisted out of the plane.The 1,8-naphthyridine core is essentially planar. The piperazine ring adopts a chair conformation.The phenyl group at the 2-position is twisted with respect to the naphthyridinone ring.
Intermolecular Interactions Hydrogen bonding involving the carboxylic acid and ketone groups.N-H···N and C-H···O hydrogen bonds, as well as π-π stacking interactions.C-H···O and C-H···π interactions.

The data in Table 1 highlights the significant influence of substituents on the crystal packing and intermolecular interactions. For instance, the presence of a bulky piperazine moiety in the antitubercular agent ANC-5 leads to a more complex network of hydrogen bonds compared to the simpler nalidixic acid derivative. These differences in solid-state architecture can impact crucial pharmaceutical properties such as solubility and bioavailability.

Experimental Workflow: From Crystal to Structure

The determination of a crystal structure is a meticulous process that can be broadly divided into three stages: crystal growth, data collection, and structure solution and refinement.

experimental_workflow cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement crystal_growth High-Quality Single Crystal Growth mounting Crystal Mounting crystal_growth->mounting Select suitable crystal centering Crystal Centering in X-ray Beam mounting->centering data_collection Diffraction Data Collection centering->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation structure_refinement->validation

Figure 1: A generalized workflow for single-crystal X-ray diffraction.

Step-by-Step Protocol for Single-Crystal X-ray Diffraction of a 1,8-Naphthyridin-4-one Derivative

This protocol provides a generalized procedure. Specific parameters may need to be optimized based on the compound and the available instrumentation.

1. Crystal Growth:

  • Objective: To obtain single crystals of suitable size (typically 0.1-0.3 mm in all dimensions) and quality (transparent, without cracks or defects).[6]

  • Method (Slow Evaporation):

    • Dissolve the purified 1,8-naphthyridin-4-one derivative in a suitable solvent or solvent mixture (e.g., ethanol, methanol, acetonitrile, or a mixture with a less volatile anti-solvent like water or hexane) to form a nearly saturated solution.

    • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.

    • Cover the vial with a cap or parafilm with a few small pinholes to allow for slow evaporation of the solvent.

    • Leave the vial undisturbed in a vibration-free environment at a constant temperature.

    • Monitor the vial periodically for crystal growth. This process can take several days to weeks.

2. Crystal Mounting and Centering:

  • Objective: To mount a selected crystal on the diffractometer and align it precisely in the center of the X-ray beam.[7]

  • Procedure:

    • Under a microscope, select a well-formed, clear crystal.

    • Using a cryo-loop or a fine glass fiber coated with a small amount of oil or grease, carefully pick up the selected crystal.

    • Mount the loop or fiber onto the goniometer head of the diffractometer.

    • Use the diffractometer's centering camera and software to adjust the x, y, and z positions of the goniometer head until the crystal remains centered in the crosshairs as it is rotated.

3. Data Collection:

  • Objective: To collect a complete set of diffraction data by rotating the crystal in the X-ray beam and recording the positions and intensities of the diffracted X-rays.

  • Procedure:

    • Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and radiation damage.

    • Perform an initial set of short exposures to determine the unit cell parameters and crystal system.

    • Based on the unit cell and symmetry, the data collection strategy is calculated to ensure a complete and redundant dataset is collected.

    • Start the full data collection run. The duration can range from a few hours to overnight, depending on the crystal quality and diffractometer.

4. Data Processing and Structure Solution:

  • Objective: To process the raw diffraction images to obtain a list of reflection intensities and then to solve the phase problem to get an initial model of the crystal structure.[8]

  • Procedure:

    • Integrate the raw diffraction images to determine the intensity of each reflection.

    • Apply corrections for factors such as Lorentz polarization, absorption, and crystal decay.

    • Determine the space group of the crystal from the systematic absences in the diffraction data.

    • Use direct methods or Patterson methods to solve the phase problem and generate an initial electron density map.

    • Build an initial molecular model by fitting atoms into the electron density map.

5. Structure Refinement and Validation:

  • Objective: To optimize the atomic positions and thermal parameters of the model to best fit the experimental data and to validate the final structure.

  • Procedure:

    • Refine the structural model against the experimental data using least-squares methods.

    • Locate and add hydrogen atoms to the model.

    • Check the final model for any inconsistencies and validate its geometric parameters (bond lengths, angles, etc.) and overall quality using software like PLATON or CheckCIF.

    • Generate the final crystallographic information file (CIF) and graphical representations of the structure.

The Causality Behind Experimental Choices

  • Crystal Growth: Slow evaporation is often the first choice for organic molecules as it is a simple and effective method. The choice of solvent is critical; it should be one in which the compound is moderately soluble to allow for the slow formation of a supersaturated solution.

  • Low-Temperature Data Collection: Collecting data at low temperatures is crucial for obtaining high-quality data for organic crystals. It reduces the thermal motion of the atoms, leading to sharper diffraction spots and a more precise determination of atomic positions.

  • Data Collection Strategy: A complete and redundant dataset is essential for an accurate structure determination. The data collection strategy is designed to measure as many unique reflections as possible, and to measure symmetry-equivalent reflections multiple times to improve the signal-to-noise ratio.

Conclusion

Single-crystal X-ray diffraction is an indispensable tool in the field of drug discovery and development. For 1,8-naphthyridin-4-one derivatives, the detailed structural information obtained from these studies provides invaluable insights into their chemical behavior and biological activity. By comparing the crystal structures of different derivatives, researchers can elucidate the subtle structural features that govern their interactions with biological targets, thereby paving the way for the design of next-generation therapeutic agents with enhanced efficacy and specificity. The experimental protocol outlined in this guide provides a robust framework for obtaining high-quality crystallographic data, empowering researchers to unlock the full potential of this powerful analytical technique.

References

  • Mithula, S., Nandikolla, A., Murugesan, S., & Kondapalli, V. G. C. S. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Medicinal Chemistry, 13(16), 1435-1458.

  • Kumar, V., Madaan, A., Sanna, V. K., Vishnoi, M., Joshi, N., Singh, A. T., ... & Burman, A. C. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1169-1178.

  • Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis? Retrieved February 15, 2026, from

  • University of Saskatchewan. (n.d.). Single Crystal XRD: Data Acquisition and Structure Solving. Retrieved February 15, 2026, from

  • Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis? Retrieved February 15, 2026, from

  • Mithula, S., Nandikolla, A., Murugesan, S., & Kondapalli, V. G. C. S. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Science, 13(16), 1435-1458.

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved February 15, 2026, from

  • University of California, Berkeley. (n.d.). Powder X-ray Diffraction Protocol/SOP. Retrieved February 15, 2026, from

  • CCP4. (2025, December 13). Solve a small-molecule structure. Retrieved February 15, 2026, from

  • Ito, S., White, F. J., Okunishi, E., Aoyama, Y., Yamano, A., Sato, H., ... & Meyer, M. (2021). Structure determination of small molecule compounds by an electron diffractometer for 3D ED/MicroED. CrystEngComm, 23(45), 7949-7957.

  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. Retrieved February 15, 2026, from

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, (2024). 13.[9][10]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase. PLoS ONE, (2023).

  • Al-Romaizan, A. N., Jaber, T. S., & Ahmed, N. S. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Open Chemistry, 17(1), 943-954.

  • Kumar, V., Madaan, A., Sanna, V. K., Vishnoi, M., Joshi, N., Singh, A. T., ... & Burman, A. C. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1169-1178.

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, (2024).

  • Synthesis, Evaluation and in silico studies of 1,8-Naphthyridine derivatives against antimicrobial activity. International Journal of Pharmacy and Pharmaceutical Sciences, (2015).

  • Wikipedia. (2023, December 1). 1,8-Naphthyridine. Retrieved February 15, 2026, from

  • Mithula, S., Nandikolla, A., Murugesan, S., & Kondapalli, V. G. C. S. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(16), 1435-1458.

  • Soskić, M., & Plavsić, D. (2001). QSAR study of 1,8-naphthyridin-4-ones as inhibitors of photosystem II. Journal of Chemical Information and Computer Sciences, 41(5), 1316-1321.

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The Decisive Role of C7 Substitution in Modulating the Biological Activity of Naphthyridines: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: February 2026

The naphthyridine scaffold, a bicyclic heteroaromatic system containing two nitrogen atoms, represents a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This wide-ranging therapeutic potential has fueled extensive research into the structure-activity relationships (SAR) of substituted naphthyridines, with a particular focus on optimizing their potency and selectivity. Among the various positions on the naphthyridine core, the C7 position has emerged as a critical determinant of biological activity. This guide provides an in-depth comparison of C7-substituted naphthyridines, elucidating how modifications at this specific position influence their interaction with key biological targets and ultimately their therapeutic efficacy.

The Strategic Importance of the C7 Position

The C7 position of the naphthyridine ring system often projects into a region of the target protein's binding site that can accommodate a variety of substituents. This allows for the fine-tuning of several key properties of the molecule, including:

  • Binding Affinity and Selectivity: The nature of the C7-substituent can dramatically alter the compound's affinity for its biological target. By introducing groups that can form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues in the binding pocket, both potency and selectivity against off-target proteins can be significantly enhanced.

  • Physicochemical Properties: Substituents at C7 can influence crucial physicochemical properties such as solubility, lipophilicity, and metabolic stability. These parameters are critical for determining the pharmacokinetic profile of a drug candidate, including its absorption, distribution, metabolism, and excretion (ADME).

  • Target-Specific Interactions: As we will explore, the optimal C7-substituent is highly dependent on the specific biological target. What proves beneficial for inhibiting a kinase may be detrimental for activity against a topoisomerase.

Comparative Analysis of C7-Substituted Naphthyridines Across Different Biological Targets

The following sections provide a detailed comparison of the SAR of C7-substituted naphthyridines against several important classes of biological targets, supported by experimental data from the literature.

Naphthyridines as Anticancer Agents: Targeting Topoisomerase II

Many naphthyridine derivatives exert their anticancer effects by inhibiting topoisomerase II, an essential enzyme involved in DNA replication and repair.[1][2][3] The SAR at the C7 position is crucial for this activity.

A study evaluating a series of 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids revealed that aminopyrrolidine derivatives at the C7 position are more effective than other amines or thioether derivatives for antitumor activity.[4] Specifically, the trans-3-amino-4-methoxypyrrolidinyl and 3-amino-3-methylpyrrolidinyl derivatives demonstrated potent in vitro and in vivo antitumor activity, comparable to the established anticancer drug etoposide.[4]

In another study focusing on cytotoxic activity against various cancer cell lines, it was observed that methyl-substituted compounds at the C6 or C7 positions were generally more active than those substituted at the C5 position.[1][2] Interestingly, compounds with two methyl groups at both the C5 and C7 positions, or with no substitution at these positions, were substantially less active.[1][2] This highlights the sensitive nature of substitution patterns on the naphthyridine core.

Compound ID C7-Substituent Cancer Cell Line IC50 (µM) Reference
16 -CH3HL-60 (Leukemia)0.1[1]
16 -CH3HeLa (Cervical)0.7[1]
16 -CH3PC-3 (Prostate)5.1[1]
43j trans-3-amino-4-methoxypyrrolidinylMurine & Human Tumor Cell LinesComparable to etoposide[4]
43f 3-amino-3-methylpyrrolidinylMurine & Human Tumor Cell LinesComparable to etoposide[4]

Table 1: Cytotoxic Activity of C7-Substituted Naphthyridine Derivatives.

Naphthyridines as Kinase Inhibitors

Kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Naphthyridine derivatives have been developed as potent inhibitors of various kinases.

Spleen Tyrosine Kinase (Syk) Inhibition:

For 5,7-disubstituted[1][5]naphthyridines as Syk inhibitors, the SAR reveals the necessity of a 7-aryl group, with a preference for para-substitution.[6] This, in combination with 5-aminoalkylamino substituents, was found to further improve the potency of the compounds.[6] This suggests that the C7-aryl group likely engages in crucial hydrophobic or π-stacking interactions within the Syk active site.

Phosphoinositide-Dependent Kinase-1 (PDK-1) Inhibition:

A series of substituted benzo[c][7][8]-naphthyridines were identified as potent inhibitors of PDK-1.[8] While the specific SAR at C7 is part of a more complex fused ring system, this highlights the versatility of the broader naphthyridine scaffold in targeting different kinase families.

c-Met Kinase Inhibition:

For 1,8-naphthyridine derivatives targeting the c-Met kinase, the presence of an electron-withdrawing group at the C7 position was found to be a key determinant of inhibitory activity.[5]

The logical relationship for designing potent kinase inhibitors based on the naphthyridine scaffold can be visualized as follows:

SAR_Kinase_Inhibitors Naphthyridine_Core Naphthyridine Scaffold C7_Substitution C7-Substituent Naphthyridine_Core->C7_Substitution Biological_Target Target Kinase (e.g., Syk, c-Met) C7_Substitution->Biological_Target Specific Interactions Improved_Potency Enhanced Potency & Selectivity Biological_Target->Improved_Potency

Caption: C7-substitutions on the naphthyridine core drive specific interactions with target kinases, leading to improved potency and selectivity.

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized and well-documented experimental protocols are essential. Below are representative methodologies for the synthesis and biological evaluation of C7-substituted naphthyridines.

General Synthetic Protocol for C7-Substituted Naphthyridines

A common and versatile method for introducing diversity at the C7 position of a 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid core is through nucleophilic aromatic substitution (SNAr) of a C7-halogenated precursor.

Step-by-Step Methodology:

  • Synthesis of the C7-Halogenated Naphthyridine Core: The synthesis often begins with a multi-step reaction sequence, such as the Gould-Jacobs reaction, to construct the bicyclic naphthyridine ring system with a halogen (typically chlorine or fluorine) at the C7 position.

  • Nucleophilic Aromatic Substitution (SNAr):

    • To a solution of the C7-halogenated naphthyridine precursor in a suitable solvent (e.g., DMSO, DMF, or NMP), add the desired amine or thiol nucleophile (e.g., a substituted aminopyrrolidine).

    • A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K2CO3), is typically added to facilitate the reaction.

    • The reaction mixture is heated to an appropriate temperature (ranging from 80 °C to 150 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification:

    • Upon completion, the reaction mixture is cooled to room temperature and partitioned between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.

    • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired C7-substituted naphthyridine derivative.

Synthesis_Workflow cluster_synthesis Synthesis of C7-Substituted Naphthyridines Start C7-Halogenated Naphthyridine Core Step1 Nucleophilic Aromatic Substitution (SNAr with R-NH2 or R-SH) Start->Step1 Step2 Reaction Work-up (Extraction & Washing) Step1->Step2 Step3 Purification (Column Chromatography or Recrystallization) Step2->Step3 End Pure C7-Substituted Naphthyridine Step3->End

Caption: A generalized workflow for the synthesis of C7-substituted naphthyridines via nucleophilic aromatic substitution.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of chemical compounds.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells (e.g., HeLa, HL-60) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37 °C with 5% CO2.

  • Compound Treatment: The C7-substituted naphthyridine derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these dilutions and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is removed, and fresh medium containing MTT solution is added to each well. The plate is then incubated for an additional 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to an untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion

The C7 position of the naphthyridine scaffold is a key "handle" for medicinal chemists to modulate the biological activity of this versatile class of compounds. The evidence clearly demonstrates that the nature of the C7-substituent has a profound impact on the potency and selectivity of naphthyridine derivatives against a range of therapeutic targets. A systematic approach to exploring the SAR at this position, guided by a deep understanding of the target's binding site and supported by robust synthetic and biological evaluation protocols, will continue to be a fruitful strategy for the discovery of novel and effective therapeutic agents.

References

  • Hwang, Y. J., Chung, M. L., Sohn, U. D., & Im, C. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. The Korean Journal of Physiology & Pharmacology, 17(6), 507–514. [Link]

  • Kümmerer, K., & Al-Ahmad, A. (2025). QSAR, Molecular Docking, and Pharmacokinetic Studies of 1,8-Naphthyridine Derivatives as Potential Anticancer Agents Targeting DNA Topoisomerase II. Journal of Bio-X Research. (Please note that the publication date is in the future and may be a placeholder in the source).
  • Currie, K. S., Kropf, J. E., Lee, T., & Xu, J. (2003). Discovery and SAR of novel Naphthyridines as potent inhibitors of spleen tyrosine kinase (SYK). Bioorganic & Medicinal Chemistry Letters, 13(8), 1415–1418. [Link]

  • Singh, P., & Kumar, A. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chemistry & Biodiversity. (Please note that the publication date is in the future and may be a placeholder in the source).
  • Tomita, K., Tsuzuki, Y., Shibamori, K., Tashima, M., Kajikawa, F., Sato, Y., Kashimoto, S., Chiba, K., & Hino, K. (2002). Synthesis and structure-activity relationships of novel 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids as antitumor agents. Part 1. Journal of Medicinal Chemistry, 45(25), 5564–5575. [Link]

  • ResearchGate. (n.d.). SAR of 1,8-naphthyridine derivatives with c-Met inhibitory activity. [Link]

  • Kim, K. H., Wissner, A., Floyd, M. B., Jr, Fraser, H. L., Wang, Y. D., Dushin, R. G., Hu, Y., Olland, A., Guo, B., & Arndt, K. (2009). Benzo[c][7][8]naphthyridines as inhibitors of PDK-1. Bioorganic & Medicinal Chemistry Letters, 19(17), 5225–5228. [Link]

  • González-Lara, E., & Marco-Contelles, J. (2022). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 27(19), 6529. [Link]

  • Wissner, A., Dushin, R. G., Floyd, M. B., Jr, Fraser, H. L., Hu, Y., Kim, K. H., Olland, A., Wang, Y. D., & Guo, B. (2007). Discovery of dibenzo[c,f][7][8]naphthyridines as potent and selective 3-phosphoinositide-dependent kinase-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(22), 6213–6217. [Link]

  • Hwang, Y. J., Chung, M. L., Sohn, U. D., & Im, C. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. The Korean Journal of Physiology & Pharmacology, 17(6), 507–514. [Link]

  • Kumar, A., Singh, P., & Kumar, R. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1166–1173. [Link]

  • Hwang, Y. J., Chung, M. L., Sohn, U. D., & Im, C. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. PubMed, 17(6), 507–514. [Link]

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Spectroscopic Profiling of 7-Chloro-1,8-naphthyridin-4(1H)-one: A Comparative Analysis of Vibrational Modes and Tautomeric States

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Significance

The 1,8-naphthyridin-4-one scaffold represents a privileged structure in medicinal chemistry, serving as the core pharmacophore for fluoroquinolone-like antibiotics (e.g., Gemifloxacin) and emerging antiviral agents. The 7-chloro-1,8-naphthyridin-4(1H)-one derivative is a critical intermediate; its electronic properties—governed by the electron-withdrawing chlorine at position 7—modulate both lipophilicity and binding affinity in the active site.

For researchers, the primary analytical challenge lies in distinguishing the biologically relevant lactam tautomer (4-oxo) from the lactim enol form (4-hydroxy) and identifying common synthetic impurities. This guide provides a definitive spectroscopic breakdown to validate structural integrity.

Structural Dynamics: The Tautomerism Challenge

Before analyzing the spectrum, one must understand the species present. In the solid state (KBr pellet/ATR), this molecule predominantly exists as the 4-oxo (lactam) tautomer, stabilized by intermolecular hydrogen bonding. However, in solution or specific salts, the 4-hydroxy (lactim) form may contribute to the spectral profile.

Figure 1: Tautomeric Equilibrium & Structural Logic

Tautomerism Lactam Lactam Form (Dominant) This compound (Solid State/Polar Solvents) Lactim Lactim Form (Minor) 7-Chloro-4-hydroxy-1,8-naphthyridine (Non-polar Solvents/High pH) Lactam->Lactim Tautomerization (Kd << 1) Dimer Intermolecular H-Bonded Dimer (Broad N-H/C=O Bands) Lactam->Dimer Self-Association (Conc. Dependent)

Caption: The equilibrium heavily favors the Lactam form in solid-state analysis. The presence of the Dimer explains the broadening of N-H and C=O bands often observed in raw spectra.

Characteristic IR Bands: Detailed Assignment

The following assignments are based on experimental data of analogous 1,8-naphthyridines and theoretical DFT predictions for the chlorinated derivative.

A. The Functional Region (4000 – 2500 cm⁻¹)
  • N-H Stretch (3100 – 3250 cm⁻¹):

    • Observation: A broad, medium-intensity band.

    • Mechanistic Insight: This confirms the Lactam structure.[1] The broadening is due to strong intermolecular Hydrogen bonding (N-H···O=C) in the crystal lattice.

    • Differentiation: If the sample were the Lactim (enol), you would instead see a sharper, variable O-H band (3300-3400 cm⁻¹) or a very broad chelated O-H.

  • Aromatic C-H Stretch (3000 – 3080 cm⁻¹):

    • Observation: Weak shoulder peaks just above 3000 cm⁻¹.

    • Assignment:

      
       of the pyridine and pyridone rings.
      
B. The Double Bond Region (1800 – 1500 cm⁻¹)
  • Carbonyl C=O[2][3] Stretch (1640 – 1680 cm⁻¹):

    • Observation: The strongest, most diagnostic peak.

    • Mechanistic Insight: Typical conjugated cyclic amides (lactams) absorb here. The value is lower than simple ketones (1715 cm⁻¹) due to conjugation with the nitrogen lone pair and the aromatic ring.

  • C=N / C=C Ring Skeletal Vibrations (1580 – 1620 cm⁻¹):

    • Observation: Sharp, strong bands.[3][4]

    • Assignment: Characteristic of the fused naphthyridine system.

C. The Fingerprint Region (1500 – 600 cm⁻¹)
  • C-Cl Stretch (720 – 760 cm⁻¹):

    • Observation: Medium to strong intensity.[4]

    • Mechanistic Insight: The heavy chlorine atom attached to the aromatic ring (C7 position) creates a distinct low-frequency vibration. This is the key differentiator from the non-chlorinated parent scaffold.

  • C-N Stretch (1250 – 1350 cm⁻¹):

    • Observation: Multiple bands.[4][5]

    • Assignment: Amide C-N coupling modes.

Comparative Analysis: Product vs. Alternatives

This table contrasts the target molecule with its most common structural "impostors" encountered during synthesis and analysis.

FeatureTarget: 7-Cl-1,8-naphthyridin-4(1H)-one Alternative 1: 4-Hydroxy Tautomer (Lactim) Alternative 2: 4,7-Dichloro-1,8-naphthyridine
Primary State Solid / Polar SolutionHigh pH / Non-polar SolutionSynthetic Intermediate (Aromatized)
Diagnostic Band 1 C=O (1640-1680 cm⁻¹) Strong, SharpNo C=O C=N dominates regionNo C=O Aromatic C=N only
Diagnostic Band 2 N-H (3100-3250 cm⁻¹) BroadO-H (~3300 cm⁻¹) Variable widthNo N-H / O-H Region >3000 is clean
Fingerprint C-Cl (~740 cm⁻¹)C-Cl (~740 cm⁻¹)Two C-Cl bands (C4-Cl and C7-Cl)
Detection Logic Presence of Carbonyl + Amide NHAbsence of Carbonyl + Phenolic OHAbsence of Carbonyl + Absence of NH

Experimental Protocol: Synthesis & Validation

To ensure you are analyzing the correct polymorph/tautomer, the following synthesis (Gould-Jacobs type) and purification protocol is recommended.

Synthesis of this compound

Reaction Type: Thermal Cyclization (Gould-Jacobs)[6][7]

  • Condensation: React 2-amino-6-chloropyridine (1.0 eq) with diethyl ethoxymethylenemalonate (EMME) (1.1 eq) at 110°C for 2 hours.

    • Checkpoint: Monitor TLC for disappearance of amine.

  • Cyclization: Heat the resulting intermediate in diphenyl ether (Dowtherm A) at 250°C for 30-45 minutes.

    • Critical Step: High temperature is required to overcome the energy barrier for ring closure onto the pyridine nitrogen.

  • Isolation: Cool to room temperature. Dilute with hexane or diethyl ether to precipitate the product. Filter the solid.[6][7]

  • Hydrolysis/Decarboxylation (If ester is retained): Reflux in 10% NaOH, then acidify with HCl to precipitate the 3-carboxylic acid. Thermal decarboxylation (if required for the 4-one core) is achieved by heating in quinoline with copper powder.

Purification for Spectroscopy
  • Solvent: Recrystallize from DMF/Ethanol (1:1) or Glacial Acetic Acid .

  • Drying: Vacuum dry at 60°C for 12 hours to remove lattice solvents (water/acetic acid can mimic OH peaks).

Analytical Workflow: Purity Decision Tree

Use this logic flow to interpret your FT-IR spectrum and validate the sample identity.

Figure 2: Spectral Validation Workflow

Validation Start Start: Acquire FT-IR Spectrum CheckCO Is there a strong peak at 1640-1680 cm⁻¹? Start->CheckCO CheckNH Is there a broad band at 3100-3250 cm⁻¹? CheckCO->CheckNH Yes ResultImpurity IMPURITY ALERT: Possible Dichloro- intermediate or uncyclized precursor CheckCO->ResultImpurity No (Missing Carbonyl) CheckOH Is there a sharp band at ~3300-3400 cm⁻¹? CheckNH->CheckOH No ResultLactam CONFIRMED: This compound (Lactam Form) CheckNH->ResultLactam Yes ResultLactim PROBABLE TAUTOMER: Enol (Lactim) Form present (Check Solvent/pH) CheckOH->ResultLactim Yes CheckOH->ResultImpurity No (Missing H-bond donor)

Caption: A logical decision tree to distinguish the target lactam from its tautomer or synthetic impurities based on Carbonyl and N-H presence.

References

  • Gould-Jacobs Reaction Mechanism & Applications. Wikipedia. Available at: [Link]

  • Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles. National Institutes of Health (PMC). Available at: [Link]

  • Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. ResearchGate. Available at: [Link]

  • Interpreting IR Spectra (General Methodology). Chemistry Steps. Available at: [Link]

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloro-1,8-naphthyridin-4(1H)-one
Reactant of Route 2
7-Chloro-1,8-naphthyridin-4(1H)-one

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